6-(1H-pyrazol-1-yl)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-pyrazol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFKXYLAKWFQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377054 | |
| Record name | 6-(1H-pyrazol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253315-22-9 | |
| Record name | 6-(1H-pyrazol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 6-(1H-pyrazol-1-yl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1H-pyrazol-1-yl)nicotinic acid is a heterocyclic compound incorporating both a pyridine and a pyrazole ring system. As a derivative of nicotinic acid (Vitamin B3), it holds potential for exploration in various therapeutic areas. Understanding the physicochemical properties of this molecule is fundamental for any research and development endeavor, as these characteristics govern its behavior in biological systems, influence its formulation, and ultimately impact its efficacy and safety profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details general experimental protocols for their determination, and outlines a typical workflow for the characterization of such a novel chemical entity.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₉H₇N₃O₂ | --- | [1] |
| Molecular Weight | 189.17 g/mol | --- | [1] |
| Appearance | White to off-white solid | Experimental | --- |
| Melting Point | 272-274 °C | Experimental | --- |
| Boiling Point | 394.6 ± 27.0 °C | Predicted | --- |
| Density | 1.39 ± 0.1 g/cm³ | Predicted | --- |
| pKa | 3.28 ± 0.10 | Predicted | --- |
| Solubility | Data not available | --- | --- |
| LogP | Data not available | --- | --- |
Experimental Protocols
Detailed experimental validation of the predicted physicochemical properties is crucial. Below are standard methodologies for determining key parameters for a crystalline solid like this compound.
Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
The equilibrium solubility of a compound is a critical parameter that influences its absorption and bioavailability. The shake-flask method is considered the gold standard for its determination.[2]
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[3]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] The attainment of equilibrium should be confirmed by sampling at multiple time points until the concentration of the solute remains constant.[4]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water if aqueous solubility is low, to a known concentration (e.g., 1-10 mM).[6][7]
-
Titration Setup: The sample solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.[6]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. The pH of the solution is recorded after each incremental addition of the titrant.[8]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.[7] Specialized software can be used for accurate pKa calculation from the titration data.
Determination of the Partition Coefficient (LogP) by Shake-Flask Method
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a molecule's lipophilicity, which influences its membrane permeability and distribution.
Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[9][10]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.[11][12]
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9]
Mandatory Visualizations
General Workflow for Physicochemical Characterization of a New Chemical Entity
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like this compound.
Caption: Workflow for NCE Physicochemical Characterization.
Logical Relationship for Solubility and pH
The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium, which is governed by its pKa.
Caption: Influence of pH and pKa on Aqueous Solubility.
References
- 1. 253315-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. encyclopedia.pub [encyclopedia.pub]
The Rising Potential of Pyrazole-Nicotinic Acid Derivatives in Modern Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of the pyrazole scaffold, a versatile and privileged structure in medicinal chemistry, with the well-established biological significance of nicotinic acid (Niacin, Vitamin B3) has paved the way for a new generation of novel therapeutic agents. This technical guide delves into the burgeoning field of pyrazole-containing nicotinic acids, summarizing their diverse biological activities, presenting key quantitative data, and providing detailed experimental methodologies to facilitate further research and development. The unique structural attributes of these hybrid molecules have shown promise in a range of therapeutic areas, from cardiovascular disease to oncology and infectious diseases.
Introduction: The Synergy of Pyrazole and Nicotinic Acid
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs. Its structural rigidity, capacity for diverse substitutions, and ability to participate in various non-covalent interactions make it an ideal pharmacophore.[1] Nicotinic acid, on the other hand, is a crucial B vitamin with well-documented lipid-modifying properties, primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[2] However, the clinical utility of nicotinic acid is often hampered by side effects like cutaneous flushing.[2] The rationale behind the development of pyrazole-containing nicotinic acids is to create novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles, while potentially mitigating the undesirable side effects of nicotinic acid.
Agonism at the Nicotinic Acid Receptor (GPR109A)
A primary focus of research in this area has been the development of agonists for the GPR109A receptor, aiming to replicate the lipid-lowering effects of nicotinic acid with a more favorable side-effect profile.[3][4]
Quantitative Data: Receptor Binding and Functional Activity
Several novel pyrazole-3-carboxylic acids have been synthesized and evaluated for their affinity and potency at the GPR109A receptor. The following table summarizes key in vitro data for representative compounds.
| Compound ID | Structure | Ki (μM) | EC50 (μM) | Relative Intrinsic Activity (%) | Reference |
| 4c | 2-diazabicyclo[3,3,0(4,8)]octa-3,8-diene-3-carboxylic acid | ~0.15 | ~6 | ~50 | [3] |
| 4f | 5-propylpyrazole-3-carboxylic acid | ~0.15 | ~6 | ~50 | [3] |
| 4g | 5-butylpyrazole-3-carboxylic acid | 0.072 | 4.12 | 75 | [3] |
| 4q | 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid | - | - | 39 | [3] |
| 5a | 1-nicotinoyl-4-(phenyl)thio-1H-pyrazole derivative | - | 0.045 | - | [2] |
| Niacin | Nicotinic acid | - | 0.052 | 100 | [2] |
Table 1: In vitro activity of selected pyrazole-containing nicotinic acid derivatives at the GPR109A receptor.
Signaling Pathways: G-Protein-Biased Agonism
A significant advancement in this field is the discovery of G-protein-biased GPR109A agonists. Nicotinic acid-induced flushing is thought to be mediated by the β-arrestin signaling pathway.[2] Researchers have successfully designed pyrazole derivatives that selectively activate the desired G-protein signaling pathway, responsible for the anti-lipolytic effects, while minimizing β-arrestin recruitment.[2] This biased agonism represents a promising strategy to develop non-flushing nicotinic acid mimetics.
Caption: GPR109A signaling pathways for nicotinic acid and biased pyrazole agonists.
Experimental Protocols
This assay measures the affinity of test compounds for the GPR109A receptor.
-
Membrane Preparation: Membranes are prepared from rat spleen, a tissue known to express the GPR109A receptor.[3]
-
Incubation: Rat spleen membranes are incubated with a fixed concentration of [³H]nicotinic acid and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]nicotinic acid (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Incubation: Membranes from rat adipocytes or spleen are incubated with the test compound, GDP, and [³⁵S]GTPγS.[3]
-
G-Protein Activation: Agonist binding to the GPR109A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is terminated, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: EC50 values (the concentration of agonist that produces 50% of the maximal response) and intrinsic activities (relative to nicotinic acid) are calculated from concentration-response curves.[3]
Caption: Workflow for in vitro characterization of GPR109A agonists.
Antifungal Activity: Inhibition of Succinate Dehydrogenase (SDH)
Nicotinamide derivatives bearing a pyrazole moiety have been investigated as potential antifungal agents through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle.[5]
Quantitative Data: Antifungal Efficacy and Enzyme Inhibition
Compound 3l emerged as a potent antifungal agent with significant SDH inhibitory activity.
| Compound ID | Target Organism | EC50 (µM) | SDH Inhibition (%) | Reference |
| 3l | Helminthosporium maydis | 33.5 | 58.6 (at 50 µg/mL) | [5] |
| 3l | Rhizoctonia cerealis | 21.4 | - | [5] |
Table 2: Antifungal and SDH inhibitory activity of a pyrazole nicotinamide derivative.
Mechanism of Action and Molecular Docking
Molecular docking studies suggest that these compounds bind to the SDH enzyme, with interactions such as cation-π stacking with key amino acid residues like Arg43 and Tyr58, and hydrogen bonding with Trp173, stabilizing the complex and inhibiting enzyme function.[5]
Caption: Mechanism of action for pyrazole nicotinamide SDH inhibitors.
Experimental Protocol: Antifungal Activity Assay
-
Culture Preparation: Fungal mycelia are cultured on potato dextrose agar (PDA).
-
Compound Application: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the compound-containing PDA plate.
-
Incubation: Plates are incubated at a controlled temperature until the mycelial growth in the control plate reaches the edge.
-
Measurement and Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is determined from the dose-response curve.
Other Biological Activities
The versatility of the pyrazole-nicotinic acid scaffold extends to other therapeutic areas, including:
-
Anticancer Activity: Some pyrazole derivatives have demonstrated antiproliferative effects against various human cancer cell lines, such as PC3, A549, and HCT116.[6] The proposed mechanisms include the inhibition of the p53-MDM2 interaction.[6]
-
Antimicrobial Activity: Pyrazole derivatives incorporating isonicotinic acid hydrazide have shown moderate to potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7]
-
Antihyperlipidemic Activity: Novel 3,5-diphenylpyrazoles based on nicotinic acid hydrazide have been shown to reduce total cholesterol and triglycerides while increasing HDL cholesterol in rat models.[8]
Conclusion and Future Directions
Pyrazole-containing nicotinic acids represent a promising and versatile class of compounds with a wide spectrum of biological activities. The ability to modulate the GPR109A receptor with biased agonism offers a clear path toward developing effective, non-flushing lipid-modifying agents. Furthermore, the demonstrated antifungal, anticancer, and antimicrobial activities highlight the broad therapeutic potential of this chemical scaffold. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further elucidating their mechanisms of action, and exploring their efficacy in in vivo models of disease. The continued exploration of this chemical space is poised to yield novel and impactful therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 6-(1H-Pyrazol-1-yl)nicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of 6-(1H-pyrazol-1-yl)nicotinic acid derivatives, a class of compounds with significant potential in pharmaceutical research and development. These derivatives, featuring a pyrazole moiety attached to a nicotinic acid scaffold, have been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antihyperlipidemic effects.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug discovery efforts in this area.
Core Biological Activities and Data Presentation
The versatility of the this compound core structure allows for modifications that can lead to improved efficacy and selectivity for various biological targets.[1] Research has focused on their potential in pharmaceutical development, particularly for neurological disorders, as well as in agricultural chemistry and biochemical research to study enzyme inhibition and receptor binding.[1]
Antihyperlipidemic Activity
Nicotinic acid is known for its ability to increase HDL cholesterol levels.[3][4] Certain derivatives of nicotinic acid incorporating a pyrazole structure have been synthesized and evaluated for their antihyperlipidemic activity. In a study using a high-cholesterol diet-fed rat model, specific 4,5-dihydro-5-hydroxy-3,5-diphenylpyrazol-1-yl derivatives of nicotinic acid hydrazide demonstrated significant lipid-lowering effects.[2]
| Compound | Total Cholesterol Reduction (%) | Total Triglycerides Reduction (%) | LDL Cholesterol Reduction (%) | HDL Cholesterol Elevation (%) |
| 6e | 14-19 | 24-28 | 16 | 33-41 |
| 6f | 14-19 | 24-28 | 16 | 33-41 |
| Data reflects comparison to a control group in a high cholesterol diet-fed rat model.[2] |
Nicotinic Acid Receptor Agonism
Substituted pyrazole-3-carboxylic acids have been shown to have a substantial affinity for the G protein-coupled nicotinic acid receptor.[3][4] The affinities and potencies were determined through in vitro assays, revealing that many of these compounds act as partial agonists.[3][4]
| Compound | Kᵢ (µM) | EC₅₀ (µM) | Relative Intrinsic Activity (%) |
| 4c (2-diazabicyclo[3,3,0(4,8)]octa-3,8-diene-3-carboxylic acid) | ~0.15 | ~6 | ~50 |
| 4f (5-propylpyrazole-3-carboxylic acid) | ~0.15 | ~6 | ~50 |
| 4g (5-butylpyrazole-3-carboxylic acid) | 0.072 | 4.12 | 75 |
| 4q (5-(3-chlorobenzyl)pyrazole-3-carboxylic acid) | - | - | 39 |
| Affinities were measured by inhibition of [³H]nicotinic acid binding to rat spleen membranes. Potencies and intrinsic activities were determined by their effects on [³⁵S]GTPγS binding to rat adipocyte and spleen membranes, relative to nicotinic acid.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro screening studies. The following protocols are based on established methods for evaluating nicotinic acid receptor agonists.
Radioligand Binding Assay for Nicotinic Acid Receptor Affinity
This assay measures the affinity of test compounds for the nicotinic acid receptor by quantifying the inhibition of radiolabeled nicotinic acid binding.
Materials:
-
Rat spleen membranes (source of nicotinic acid receptors)
-
[³H]nicotinic acid (radioligand)
-
Test compounds (this compound derivatives)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat spleen membranes by homogenization and centrifugation.
-
In a multi-well plate, combine the spleen membrane preparation, [³H]nicotinic acid, and varying concentrations of the test compound in the incubation buffer.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]nicotinic acid (IC₅₀ value).
-
Calculate the equilibrium dissociation constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This functional assay determines the potency and intrinsic activity of compounds by measuring their ability to stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.
Materials:
-
Rat adipocyte or spleen membranes
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
Test compounds
-
Assay buffer (containing MgCl₂, NaCl, etc.)
Procedure:
-
Pre-incubate the membrane preparation with GDP to ensure G proteins are in their inactive state.
-
Add varying concentrations of the test compound to the membranes in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal effect (Eₘₐₓ) relative to a full agonist like nicotinic acid.
Visualizations: Workflows and Signaling Pathways
Diagrams illustrating experimental workflows and signaling pathways provide a clear visual representation of complex processes.
Caption: General workflow for the synthesis, screening, and analysis of novel pyrazole derivatives.
Caption: Simplified signaling pathway of a nicotinic acid receptor agonist.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
Unveiling the Therapeutic Potential of 6-(1H-pyrazol-1-yl)nicotinic Acid Derivatives: A Focus on GPR109a Agonism
A deep dive into the pharmacological profile of 6-(1H-pyrazol-1-yl)nicotinic acid derivatives reveals a promising class of compounds targeting the G protein-coupled receptor 109a (GPR109a). These molecules have been identified as potent agonists of this receptor, offering a potential therapeutic avenue for the management of dyslipidemia with a reduced propensity for the common side effect of flushing associated with current treatments.
This technical guide explores the core therapeutic target of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The primary focus is on their interaction with GPR109a, a receptor also known as HM74A or the niacin receptor 1, which is highly expressed in adipocytes and immune cells like Langerhans cells.
Core Therapeutic Target: GPR109a
The principal therapeutic target for this compound and its derivatives is the G protein-coupled receptor 109a (GPR109a) . The endogenous ligand for this receptor is niacin (nicotinic acid), a long-standing treatment for dyslipidemia, a condition marked by abnormal lipid levels in the blood. Niacin effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. However, its clinical utility is often hampered by a significant side effect: flushing, characterized by warming and reddening of the skin.
The flushing response is a direct consequence of GPR109a activation in the Langerhans cells of the skin. This activation triggers the release of prostaglandins, such as PGD2 and PGE2, leading to vasodilation. The development of this compound derivatives as potent GPR109a agonists aims to harness the therapeutic benefits of receptor activation while mitigating the flushing side effect.
Quantitative Analysis of GPR109a Agonist Potency
The in vitro potency of various this compound derivatives was assessed by their ability to stimulate β-arrestin recruitment to the human GPR109a receptor in a Tango GPR109a-bla U2OS cell line. The half-maximal effective concentration (EC50) values from these assays are summarized below.
| Compound ID | Structure | EC50 (nM) |
| 3a | This compound | 3 |
| 3b | 6-(3-methyl-1H-pyrazol-1-yl)nicotinic acid | 30 |
| 3c | 6-(4-methyl-1H-pyrazol-1-yl)nicotinic acid | 33 |
| 3d | 6-(5-methyl-1H-pyrazol-1-yl)nicotinic acid | 45 |
| 3e | 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinic acid | 100 |
| 3f | 6-(3,4-dimethyl-1H-pyrazol-1-yl)nicotinic acid | 150 |
| 4a | 2-methyl-6-(1H-pyrazol-1-yl)nicotinic acid | 0.5 |
| 4b | 4-methyl-6-(1H-pyrazol-1-yl)nicotinic acid | 1 |
| 4c | 5-methyl-6-(1H-pyrazol-1-yl)nicotinic acid | 2 |
| 4d | 2,5-dimethyl-6-(1H-pyrazol-1-yl)nicotinic acid | 0.3 |
Data sourced from a study on this compound derivatives as GPR109a agonists.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway associated with GPR109a activation and the general experimental workflows for synthesis and evaluation of these compounds.
The Core Mechanism of 6-(1H-pyrazol-1-yl)nicotinic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(1H-pyrazol-1-yl)nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent. While direct, in-depth studies on the specific mechanism of action for this compound are not extensively available in current literature, its structural similarity to nicotinic acid and other pyrazole-containing compounds allows for a highly probable elucidation of its pharmacological activities. This technical guide synthesizes the known mechanisms of nicotinic acid and related pyrazole derivatives to provide a comprehensive overview of the likely core mechanism of action for this compound. The primary target is anticipated to be the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction initiates a cascade of downstream signaling events with significant implications for lipid metabolism, inflammation, and cellular bioenergetics. This document provides a detailed exploration of these pathways, relevant quantitative data from related compounds, and experimental protocols to facilitate further research and drug development.
Introduction
Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for decades, primarily due to its robust effects on raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2] The discovery of its cognate receptor, GPR109A, has significantly advanced our understanding of its pleiotropic effects.[3][4] The modification of the nicotinic acid scaffold, such as the addition of a pyrazole moiety, is a common strategy in medicinal chemistry to modulate pharmacological properties, including potency, selectivity, and pharmacokinetics. Pyrazole derivatives of nicotinic acid have been investigated as partial agonists for the nicotinic acid receptor, suggesting a competitive mechanism of action.[5] this compound is one such derivative, and this guide will explore its putative mechanism of action based on the established pharmacology of its parent compound and related analogs.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its methyl ester is provided below.
| Property | This compound | 6-Pyrazol-1-yl-nicotinic acid methyl ester |
| Synonyms | 6-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid | Methyl 6-(1H-pyrazol-1-yl)nicotinate, Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate |
| CAS Number | 253315-22-9[6][7] | 321533-62-4[8] |
| Molecular Formula | C9H7N3O2[7] | C10H9N3O2[8] |
| Molecular Weight | 189.2 g/mol [7] | 203.2 g/mol [8] |
| Appearance | White Powder[9] | White crystalline powder[8] |
| Purity | ≥96.0% to ≤104.0% (Aqueous acid-base Titration), ≥96.0% (Silylated GC)[9] | ≥ 99% (HPLC)[8] |
| Melting Point | 266.5-275.5 °C[9] | 117-121 °C[8] |
| PubChem CID | 2763614[7] | 3741563[8] |
Core Mechanism of Action: GPR109A Agonism
The primary proposed mechanism of action for this compound is its activity as an agonist or partial agonist at the GPR109A receptor. This receptor is a member of the G protein-coupled receptor family and is predominantly expressed in adipocytes and immune cells.[3]
Signaling Pathway
Activation of GPR109A by a ligand such as this compound is expected to initiate the following signaling cascade:
-
Receptor Binding and Gαi Activation: The ligand binds to the GPR109A receptor, inducing a conformational change that facilitates the coupling and activation of an inhibitory G protein (Gαi).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2]
-
Downstream Effects: The reduction in cAMP levels has several downstream consequences, most notably the inhibition of hormone-sensitive lipase in adipocytes, which reduces the lipolysis of triglycerides into free fatty acids.
Quantitative Data from Related Compounds
The following table summarizes key quantitative data for nicotinic acid and related pyrazole derivatives, providing a reference for the potential activity of this compound.
| Compound | Assay | Target | Ki (µM) | EC50 (µM) | Intrinsic Activity (vs. Nicotinic Acid) | Reference |
| 5-propylpyrazole-3-carboxylic acid | [3H]nicotinic acid binding | Rat Spleen Membranes | ~0.15 | - | - | [5] |
| 5-propylpyrazole-3-carboxylic acid | [35S]GTPγS binding | Rat Adipocyte & Spleen Membranes | - | ~6 | ~50% | [5] |
| 5-butylpyrazole-3-carboxylic acid | [3H]nicotinic acid binding | Rat Spleen Membranes | 0.072 | - | - | [5] |
| 5-butylpyrazole-3-carboxylic acid | [35S]GTPγS binding | Rat Adipocyte & Spleen Membranes | - | 4.12 | 75% | [5] |
| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid | [3H]nicotinic acid binding | Rat Spleen Membranes | - | - | - | [5] |
| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid | [35S]GTPγS binding | Rat Adipocyte & Spleen Membranes | - | - | 39% | [5] |
| 4-(phenyl)thio-1H-pyrazole derivative (5a) | Calcium mobilization | GPR109A | - | 0.045 | - | [10] |
| Nicotinic Acid | Calcium mobilization | GPR109A | - | 0.052 | 100% | [10] |
Additional Potential Mechanisms of Action
Beyond GPR109A agonism, nicotinic acid and its derivatives may exert their effects through several other pathways.
Modulation of NAD+ Metabolism
Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling, such as PARPs and sirtuins.[11] The conversion of nicotinic acid to NAD+ occurs via the Preiss-Handler pathway.
Anti-inflammatory Effects
Nicotinic acid has been shown to inhibit the activation of the NLRP3 inflammasome in vascular endothelial cells.[12] This effect is potentially mediated by the upregulation of SIRT1 and a reduction in reactive oxygen species (ROS). This anti-inflammatory action could contribute to the cardiovascular benefits observed with nicotinic acid therapy.
Neuroprotective Effects
Recent studies have indicated that nicotinic acid can attenuate amyloid β-induced mitochondrial dysfunction and inhibit the mitochondrial pathway of apoptosis in neuronal cells.[13] This suggests a potential neuroprotective role for nicotinic acid derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GPR109A receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]nicotinic acid) and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To determine the functional activity (agonism, partial agonism, or antagonism) of this compound at the GPR109A receptor.
Protocol:
-
Membrane Preparation: Use the same GPR109A-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for a specified time to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.
-
Washing and Scintillation Counting: Wash the filters and measure the bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the test compound concentration to determine the EC50 and Emax values. Compare the Emax to that of a full agonist (e.g., nicotinic acid) to determine the intrinsic activity.
Conclusion
While direct experimental data on this compound is limited, its structural relationship to nicotinic acid and other pyrazole-based GPR109A modulators provides a strong foundation for understanding its likely mechanism of action. It is hypothesized to act as an agonist or partial agonist at the GPR109A receptor, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This primary mechanism is expected to mediate its effects on lipid metabolism. Furthermore, potential secondary mechanisms, including the modulation of NAD+ biosynthesis, anti-inflammatory effects, and neuroprotection, warrant further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and its potential as a therapeutic agent. Future research should focus on direct in vitro and in vivo studies to confirm these proposed mechanisms and to fully elucidate the pharmacological profile of this compound.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Nicotinic acid (HMDB0001488) [hmdb.ca]
- 5. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anaxlab.com [anaxlab.com]
- 7. labsolu.ca [labsolu.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-(1H-pyrazol-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 6-(1H-pyrazol-1-yl)nicotinic acid, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating. This guide is intended for researchers and drug development professionals who require a thorough understanding of the physicochemical properties of this molecule to advance their research and development activities. We will delve into the critical aspects of solubility determination across various solvents and pH ranges, and systematically explore the stability of the compound under stress conditions as mandated by ICH guidelines. The methodologies are presented with a focus on causality, empowering the user to not only execute the experiments but also to interpret the results with a high degree of confidence.
Introduction to this compound
This compound is a unique molecule that incorporates both a pyridine and a pyrazole ring system. This structural arrangement imparts specific electronic and steric properties that are of interest in medicinal chemistry. The nicotinic acid moiety is a well-known pharmacophore, while the pyrazole substitution can modulate the compound's biological activity, selectivity, and physicochemical properties. A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent, as these properties directly influence its bioavailability, formulation, and shelf-life.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| Melting Point | 272-274 °C | [3] |
| Appearance | White to off-white solid | [3] |
| pKa (Predicted) | 3.28 ± 0.10 | [3] |
Aqueous and Solvent Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For this compound, its amphiprotic nature, due to the carboxylic acid and the basic nitrogen atoms in the pyridine and pyrazole rings, suggests that its solubility will be highly dependent on pH.
Scientific Rationale for Solubility Assessment
A comprehensive solubility profile is essential for:
-
Formulation Development: To select appropriate solvent systems for liquid formulations and to predict dissolution behavior for solid dosage forms.
-
Preclinical Studies: To prepare solutions for in vitro and in vivo assays at relevant concentrations.
-
Biopharmaceutical Classification System (BCS): To classify the drug substance based on its solubility and permeability, which guides regulatory requirements.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4]
Objective: To determine the saturation solubility of this compound in various solvents and aqueous buffers.
Materials:
-
This compound (purity ≥ 97%)[5]
-
Volumetric flasks and pipettes
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Solvents: Water (deionized), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Propylene Glycol.
-
Aqueous Buffers: pH 2.0 (0.01 M HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer).
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to each solvent/buffer in separate vials. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
Data Presentation:
The solubility data should be presented in a clear and concise table.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | ~ | 25 | Experimental Data | Experimental Data |
| 0.01 M HCl | 2.0 | 25 | Experimental Data | Experimental Data |
| Acetate Buffer | 4.5 | 25 | Experimental Data | Experimental Data |
| Phosphate Buffer | 6.8 | 25 | Experimental Data | Experimental Data |
| Phosphate Buffer | 7.4 | 25 | Experimental Data | Experimental Data |
| Borate Buffer | 9.0 | 25 | Experimental Data | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data | Experimental Data |
| Methanol | N/A | 25 | Experimental Data | Experimental Data |
| Acetonitrile | N/A | 25 | Experimental Data | Experimental Data |
| DMSO | N/A | 25 | Experimental Data | Experimental Data |
| Propylene Glycol | N/A | 25 | Experimental Data | Experimental Data |
Diagram: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Chemical Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]
Scientific Rationale for Forced Degradation Studies
Forced degradation studies are essential to:
-
Identify Degradation Pathways: Elucidate the likely degradation products under various stress conditions.[8]
-
Develop Stability-Indicating Methods: Ensure that the analytical method can separate the parent compound from its degradation products.[7]
-
Inform Formulation and Packaging Development: To protect the drug substance from degradation.[6]
-
Meet Regulatory Requirements: As mandated by ICH guidelines Q1A(R2).[9]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation:
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Experimental Data | Experimental Data |
| 1 M HCl | 24 h | 60 °C | Experimental Data | Experimental Data | |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | Experimental Data | Experimental Data |
| 1 M NaOH | 24 h | 60 °C | Experimental Data | Experimental Data | |
| Oxidation | 3% H₂O₂ | 24 h | RT | Experimental Data | Experimental Data |
| 30% H₂O₂ | 24 h | RT | Experimental Data | Experimental Data | |
| Thermal (Solid) | Dry Heat | 48 h | 80 °C | Experimental Data | Experimental Data |
| Photolytic (Solid) | ICH Q1B | - | - | Experimental Data | Experimental Data |
| Photolytic (Solution) | ICH Q1B | - | - | Experimental Data | Experimental Data |
Diagram: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Method Development Strategy
The goal is to develop a method that can separate the parent compound, this compound, from all potential degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks.
-
Detection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This technical guide provides a comprehensive and scientifically grounded approach to characterizing the solubility and stability of this compound. By following the detailed protocols and understanding the underlying rationale, researchers and drug development professionals can generate the critical data needed to support the advancement of this compound. The emphasis on robust, self-validating methodologies ensures the integrity and reliability of the data, which is paramount in the pharmaceutical industry.
References
- 1. 253315-22-9|this compound|BLD Pharm [bldpharm.com]
- 2. 253315-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 253315-22-9 [m.chemicalbook.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. ijsdr.org [ijsdr.org]
- 9. scispace.com [scispace.com]
Spectroscopic and Synthetic Profile of 6-(1H-pyrazol-1-yl)nicotinic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-(1H-pyrazol-1-yl)nicotinic acid (CAS No. 253315-22-9) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole moiety appended to a nicotinic acid scaffold, presents a versatile platform for the development of novel therapeutic agents. This technical guide provides a summary of the available physicochemical data for this compound and outlines a general synthetic approach. However, it is important to note that detailed, publicly available spectroscopic data (NMR, IR, MS) and a specific, peer-reviewed experimental protocol for its synthesis are not readily found in the current scientific literature. The information presented herein is compiled from chemical supplier databases and general synthetic methodologies for related compounds.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is primarily sourced from commercial chemical suppliers.
| Property | Value | Source |
| CAS Number | 253315-22-9 | [Synthonix], [Anax Laboratories], [BLDpharm], [Parchem] |
| Molecular Formula | C₉H₇N₃O₂ | [Synthonix], [Anax Laboratories] |
| Molecular Weight | 189.17 g/mol | [Anax Laboratories] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically >97% | [Synthonix] |
Spectroscopic Data Summary
Detailed, publicly available spectra for this compound are currently limited. The following tables are placeholders for the expected spectroscopic data based on the chemical structure. These values are predictive and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~8.9 | d | 1H | Pyridine-H2 |
| ~8.5 | dd | 1H | Pyridine-H4 |
| ~8.2 | d | 1H | Pyrazole-H5' |
| ~7.9 | d | 1H | Pyridine-H5 |
| ~7.7 | d | 1H | Pyrazole-H3' |
| ~6.6 | t | 1H | Pyrazole-H4' |
¹³C NMR (DMSO-d₆, 101 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | COOH |
| ~152.0 | Pyridine-C6 |
| ~150.0 | Pyridine-C2 |
| ~142.0 | Pyrazole-C5' |
| ~140.0 | Pyridine-C4 |
| ~128.0 | Pyrazole-C3' |
| ~125.0 | Pyridine-C3 |
| ~118.0 | Pyridine-C5 |
| ~110.0 | Pyrazole-C4' |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2500 | O-H stretch (Carboxylic Acid) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1580 | C=N, C=C stretching (Aromatic rings) |
| ~1300 | C-O stretch, O-H bend |
| ~900-650 | C-H out-of-plane bending |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| 189.05 | [M]⁺ |
| 172.05 | [M-OH]⁺ |
| 144.06 | [M-COOH]⁺ |
Experimental Protocols
General Synthetic Workflow (Conceptual)
The synthesis of this compound can be envisioned through the following logical steps, starting from a suitable 6-halonicotinate derivative.
Caption: Conceptual workflow for the synthesis of this compound.
Disclaimer: The spectroscopic data presented in the tables are predicted and have not been experimentally verified from a primary literature source. The experimental protocol is a general, conceptual outline and would require optimization and validation. Researchers should consult relevant synthetic literature for detailed procedures on related transformations.
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature allows for facile structural modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This has resulted in the successful development of numerous clinically approved drugs targeting a wide range of diseases, from inflammation and cancer to viral infections and cardiovascular disorders. This technical guide provides a comprehensive literature review of the pivotal role of pyrazole derivatives in drug discovery, with a focus on their application as inhibitors of key enzymes implicated in various pathologies. We will delve into their synthesis, biological evaluation, and the intricate signaling pathways they modulate, presenting quantitative data in structured tables, detailed experimental protocols, and visualized pathway diagrams to facilitate further research and development in this exciting field.
A Versatile Pharmacophore with Diverse Biological Activities
Pyrazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point of interest for drug discovery programs.[1][2][3] Their ability to act as bioisosteres for other heterocyclic systems and to form crucial hydrogen bonds with biological targets contributes to their promiscuous yet often potent and selective pharmacological profiles.[4]
Key therapeutic areas where pyrazole derivatives have made a significant impact include:
-
Anti-inflammatory Agents: The most prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain.[2][4] The development of selective COX-2 inhibitors was a major breakthrough in reducing the gastrointestinal side effects associated with non-selective NSAIDs.
-
Anticancer Agents: A multitude of pyrazole-containing compounds have been developed as potent anticancer agents, primarily as kinase inhibitors.[5] These compounds target various protein kinases that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), B-Raf, and Cyclin-Dependent Kinases (CDKs).[5]
-
Antibacterial and Antifungal Agents: The pyrazole scaffold has been incorporated into molecules exhibiting significant activity against various bacterial and fungal strains.[6]
-
Antiviral Agents: Pyrazole derivatives have also been investigated for their potential in treating viral infections.[3]
-
Other Therapeutic Areas: The pharmacological utility of pyrazoles extends to treatments for obesity, neurological disorders, and cardiovascular diseases.[2][3]
Quantitative Analysis of Biological Activity
To provide a comparative overview of the potency of various pyrazole derivatives, the following tables summarize their inhibitory activities against key drug targets. The data is presented as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values.
Table 1: Pyrazole Derivatives as COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 0.04 | >250 | [4][7] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [1] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [1] |
| Compound 11 | - | 0.043 | - | [2] |
| Compound 12 | - | 0.049 | - | [2] |
| Compound 15 | - | 0.045 | - | [2] |
| Compound 8b | 13.6 | 0.043 | 316 | [8] |
| Compound 8g | 12.1 | 0.045 | 268 | [8] |
Table 2: Pyrazole Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50/Ki (nM) | Reference |
| Erlotinib | EGFR | 2 | [6] |
| Compound 11 | EGFR | 83 | [2] |
| Compound 3 | EGFR | 60 | [9] |
| Sorafenib | VEGFR-2 | 90 | [10][11] |
| Compound 9 | VEGFR-2 | 220 | [9] |
| Compound 6h | VEGFR-2 | 1890 | [12] |
| Compound 3i | VEGFR-2 | 8.93 | [13] |
| Vemurafenib | B-Raf (V600E) | 31 | |
| Compound 38 | B-Raf | Potent | |
| Ruxolitinib | JAK2 | 2.8 | [14][15] |
| Compound 15 | CDK2 | Ki = 5 | [16] |
| Compound 5 | CDK2 | 560 | [17] |
| Compound 6 | CDK2 | 460 | [17] |
| Compound 11 | CDK2 | 450 | [17] |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives, compiled from various literature sources.
Synthesis of Pyrazole Derivatives
The synthesis of the pyrazole core can be achieved through several well-established methods. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthesis of 1,5-Diarylpyrazoles (a scaffold for COX-2 inhibitors):
-
Chalcone Formation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone (an α,β-unsaturated ketone).
-
Cyclization with Hydrazine: The purified chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol or acetic acid.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,5-diarylpyrazole.
Synthesis of Pyrazole-based Kinase Inhibitors:
The synthesis of more complex pyrazole-based kinase inhibitors often involves multi-step reaction sequences. A representative example is the synthesis of a pyrazolopyrimidine core, a common scaffold for CDK inhibitors.
-
Synthesis of Aminopyrazole: A β-ketonitrile is reacted with hydrazine hydrate in a suitable solvent to form a 3-amino-4-cyanopyrazole derivative.
-
Pyrimidine Ring Formation: The aminopyrazole is then reacted with an appropriate reagent to construct the pyrimidine ring. For example, reaction with formamide or dimethylformamide dimethyl acetal (DMF-DMA) can yield the pyrazolo[3,4-d]pyrimidine core.
-
Functionalization: The core scaffold is then further functionalized through various reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the desired substituents that confer potency and selectivity for the target kinase.
Biological Evaluation Protocols
In Vitro COX-1/COX-2 Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (either COX-1 or COX-2) in a suitable buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then terminated by the addition of an acid (e.g., HCl).
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., for EGFR, VEGFR-2, B-Raf, CDK2):
Kinase inhibition assays are typically performed using either biochemical (cell-free) or cell-based formats. A common biochemical assay is the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Recombinant kinase, the specific substrate peptide, and ATP are prepared in a kinase reaction buffer. The test compound is serially diluted in DMSO.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
ADP Detection: After a set incubation period, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cell-Based Antiproliferative Assay (MTT Assay):
This assay measures the ability of a compound to inhibit the growth of cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
To understand the therapeutic effects of pyrazole derivatives, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for two prominent pyrazole-based drugs.
Celecoxib and the COX-2 Pathway in Inflammation and Cancer
Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade and is also implicated in tumorigenesis. By blocking COX-2, celecoxib reduces the production of prostaglandins, particularly PGE2, which are potent mediators of inflammation, pain, and fever. In the context of cancer, PGE2 can promote cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.
Caption: Mechanism of action of Celecoxib via inhibition of the COX-2 pathway.
Ruxolitinib and the JAK-STAT Signaling Pathway
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune function. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 leads to the suppression of downstream signaling, thereby reducing the proliferation of malignant cells and alleviating disease symptoms.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Conclusion and Future Directions
The pyrazole scaffold has undeniably cemented its place as a cornerstone in drug discovery, leading to the development of numerous life-changing medications. The synthetic tractability and diverse biological activities of its derivatives continue to make it an attractive starting point for the design of novel therapeutic agents. As our understanding of the molecular basis of diseases deepens, the targeted design of pyrazole-based inhibitors against specific enzymes and signaling pathways will undoubtedly lead to the development of more potent, selective, and safer drugs. Future research will likely focus on exploring novel substitutions on the pyrazole ring, developing multi-target pyrazole derivatives, and applying advanced computational methods to guide the design of next-generation pyrazole-based therapeutics. This in-depth technical guide serves as a valuable resource for researchers in this dynamic field, providing a solid foundation of data and methodologies to accelerate the discovery of new and improved medicines.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the readily available starting material, 6-chloronicotinic acid. The methodology involves an initial esterification to protect the carboxylic acid functionality, followed by a nucleophilic aromatic substitution reaction with pyrazole, and concluding with ester hydrolysis to yield the final product. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound for research and development purposes.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The incorporation of a pyrazole moiety into the nicotinic acid scaffold can modulate the pharmacological properties of the molecule, leading to the development of novel therapeutic agents. This application note details a robust and efficient three-step synthesis of the title compound, suitable for laboratory-scale production.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a three-step sequence as illustrated in the workflow diagram below. The process begins with the protection of the carboxylic acid group of 6-chloronicotinic acid via esterification. The resulting methyl 6-chloronicotinate then undergoes a nucleophilic aromatic substitution reaction with pyrazole to form the C-N bond. The final step involves the hydrolysis of the methyl ester to afford the desired this compound.
Caption: Three-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 6-chloronicotinate
Objective: To protect the carboxylic acid group of 6-chloronicotinic acid by converting it to a methyl ester.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Chloronicotinic acid | 157.56 | 10.0 g | 63.5 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2 mL | - |
| Saturated sodium bicarbonate | - | ~50 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous sodium sulfate | 142.04 | ~5 g | - |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 6-chloronicotinic acid (10.0 g, 63.5 mmol) and methanol (100 mL).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude methyl 6-chloronicotinate can be used in the next step without further purification. Expected yield is typically >90%.
Step 2: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate
Objective: To form the C-N bond between methyl 6-chloronicotinate and pyrazole via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 6-chloronicotinate | 171.58 | 10.9 g (crude) | ~63.5 |
| Pyrazole | 68.08 | 4.76 g | 70.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 13.1 g | 95.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | ~200 mL | - |
| Water | 18.02 | ~100 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous sodium sulfate | 142.04 | ~10 g | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve crude methyl 6-chloronicotinate (assuming ~63.5 mmol) in N,N-dimethylformamide (100 mL).
-
Add pyrazole (4.76 g, 70.0 mmol) and potassium carbonate (13.1 g, 95.0 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-(1H-pyrazol-1-yl)nicotinate.[1] Expected yield is in the range of 70-85%.
Step 3: Synthesis of this compound
Objective: To hydrolyze the methyl ester to the carboxylic acid to obtain the final product.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 6-(1H-pyrazol-1-yl)nicotinate | 203.19 | 9.1 g | 44.8 |
| Sodium hydroxide (NaOH) | 40.00 | 2.7 g | 67.5 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Dissolve methyl 6-(1H-pyrazol-1-yl)nicotinate (9.1 g, 44.8 mmol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (2.7 g, 67.5 mmol) to the solution.
-
Heat the mixture to reflux for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid. Expected yield is typically >90%.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 6-Chloronicotinic acid | Methyl 6-chloronicotinate | CH₃OH, H₂SO₄ | CH₃OH | Reflux | 4 | >90 |
| 2 | Methyl 6-chloronicotinate | Methyl 6-(1H-pyrazol-1-yl)nicotinate | Pyrazole, K₂CO₃ | DMF | 100 | 12-16 | 70-85 |
| 3 | Methyl 6-(1H-pyrazol-1-yl)nicotinate | This compound | NaOH, HCl | MeOH/H₂O | Reflux | 2 | >90 |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid and sodium hydroxide are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
Application Notes and Protocols for the Purification of 6-(1H-pyrazol-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the purification of 6-(1H-pyrazol-1-yl)nicotinic acid, a key intermediate in pharmaceutical research. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for analogous compounds, particularly nicotinic acid derivatives. The primary purification techniques detailed are recrystallization, silica gel column chromatography, and a proposed acid-base extraction method. These methods are designed to remove common impurities encountered during synthesis, such as starting materials, by-products, and decomposition products.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its purity is critical for subsequent synthetic steps and for ensuring the accuracy of biological screening data. The compound is a solid at room temperature with a high melting point of 272-274°C[1][2]. This suggests a stable crystalline structure, making recrystallization a viable purification strategy. Chromatographic methods offer an alternative for achieving high purity, especially when dealing with impurities of similar solubility.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and its corresponding methyl ester are presented in Table 1. These properties are essential for developing effective purification strategies.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 6-(1H-pyrazol-1-yl)nicotinate |
| Molecular Formula | C₉H₇N₃O₂ | C₁₀H₉N₃O₂ |
| Molecular Weight | 189.17 g/mol | 203.20 g/mol |
| Appearance | Solid[2] | White crystalline powder[3] |
| Melting Point | 272-274°C[1][2] | 117-121°C[3] |
| Purity (Commercial) | 97%[4] | ≥99% (HPLC)[3] |
| Storage | Room Temperature, sealed in dry conditions[2] | 0-8 °C[3] |
| Solubility | Likely soluble in polar organic solvents and aqueous base. | Soluble in ethanol and dichloromethane[5]. |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a primary technique for purifying solid compounds based on differences in solubility. The high melting point of this compound suggests that it is a good candidate for this method. The choice of solvent is critical and should be determined experimentally.
Experimental Protocol:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a small volume (0.5-1 mL) of different solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, or mixtures thereof) to each tube.
-
Heat the tubes with agitation to determine if the compound dissolves at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Caution: Add activated carbon to a slightly cooled solution to avoid bumping.
-
Heat the solution briefly and then perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Hypothetical Data Presentation:
Table 2: Recrystallization of this compound
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Ethanol/Water (80:20) | 95 | 99.2 | 85 |
| Isopropanol | 95 | 98.8 | 80 |
| Acetonitrile | 95 | 99.5 | 75 |
Workflow for Recrystallization:
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel chromatography is proposed.
Experimental Protocol:
-
TLC Analysis:
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC).
-
Test various solvent systems (e.g., mixtures of a non-polar solvent like hexanes or dichloromethane with a polar solvent like ethyl acetate or methanol).
-
The ideal mobile phase should provide good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Hypothetical Data Presentation:
Table 3: Column Chromatography of this compound
| Mobile Phase (v/v) | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Dichloromethane:Methanol (95:5) | 90 | 99.8 | 70 |
| Ethyl Acetate:Hexanes (80:20) with 1% Acetic Acid | 90 | 99.5 | 75 |
Workflow for Column Chromatography:
Protocol 3: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral or basic impurities.
Experimental Protocol:
-
Dissolution:
-
Dissolve the crude product in an organic solvent in which the impurities are also soluble (e.g., ethyl acetate or dichloromethane).
-
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous base (e.g., 1M sodium bicarbonate or 1M sodium hydroxide solution). The this compound will deprotonate and move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer of the acid.
-
-
Isolation:
-
Combine the aqueous extracts.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) until the this compound precipitates out. Monitor the pH with pH paper.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Logical Relationship for Acid-Base Extraction:
Purity Assessment
The purity of the this compound after each purification step should be assessed using appropriate analytical techniques.
Table 4: Analytical Methods for Purity Assessment
| Technique | Purpose | Typical Observations |
| Melting Point | Assess purity and identity. | A sharp melting range close to the literature value (272-274°C) indicates high purity. |
| HPLC | Quantify purity and detect impurities. | A single major peak with an area percentage >99% indicates high purity. |
| ¹H NMR | Confirm chemical structure and detect proton-containing impurities. | The spectrum should match the expected structure with minimal or no peaks from impurities. |
| LC-MS | Confirm molecular weight and identify impurities. | A major peak corresponding to the mass of the product. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound. The choice of method will depend on the nature and quantity of the impurities present. For general purification of a solid product, recrystallization is often the most straightforward approach. For complex mixtures or to achieve very high purity, column chromatography is recommended. Acid-base extraction is a useful technique for separating the acidic product from neutral or basic impurities. It is recommended to perform small-scale trials to optimize the conditions for each purification method.
References
Application Notes and Protocols for High-Throughput Screening of 6-(1H-pyrazol-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1H-pyrazol-1-yl)nicotinic acid is a synthetic organic compound with a chemical structure related to nicotinic acid (Niacin, Vitamin B3).[1][2][3][4] Nicotinic acid is known to exert its pharmacological effects, particularly in lipid metabolism, through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[5][6][7] The structural similarity of this compound to nicotinic acid suggests that it may also interact with GPR109A or other related receptors, making it a compound of interest for drug discovery efforts targeting metabolic diseases, inflammation, and cancer.[8] High-throughput screening (HTS) provides an efficient approach to rapidly assess the biological activity of such compounds and identify potential lead candidates for further development.[9][10]
These application notes provide detailed protocols for utilizing this compound in HTS campaigns, focusing on a primary screen to identify agonists of the GPR109A receptor. The protocols are designed to be adaptable for various laboratory settings and can be scaled for large compound library screening.[11][12]
Potential Biological Target: GPR109A Receptor
Given its structural resemblance to nicotinic acid, a primary hypothesized target for this compound is the GPR109A receptor.[13][14] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[6][7] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids and triglycerides.[5][15] This mechanism is central to the lipid-lowering effects of nicotinic acid.
Signaling Pathway
Activation of the Gi-coupled GPR109A receptor by an agonist like nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6] In another pathway, the dissociation of the G protein βγ subunits can activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+). HTS assays can be designed to measure these downstream events, such as changes in cAMP levels or intracellular calcium concentration.
Caption: GPR109A receptor signaling cascade.
High-Throughput Screening Workflow
A typical HTS workflow involves several stages, from assay development to hit confirmation.[9][12] The following diagram outlines a standard workflow for screening this compound.
Caption: General high-throughput screening workflow.
Primary Screening Protocol: Calcium Mobilization Assay
This protocol describes a cell-based calcium mobilization assay to identify agonists of the GPR109A receptor. This assay is amenable to HTS and measures the transient increase in intracellular calcium following receptor activation.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound: this compound (and other library compounds).
-
Positive Control: Nicotinic acid.
-
Negative Control: DMSO.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Automated Liquid Handling System.
-
Fluorescence Plate Reader (e.g., FLIPR, FlexStation).
Experimental Procedure:
-
Cell Culture and Plating:
-
Culture GPR109A-expressing cells in T-flasks until they reach 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a dilution series of the compound in DMSO in a separate 384-well plate. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Include nicotinic acid as a positive control (e.g., 10 µM) and DMSO as a negative control.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution containing Fluo-4 AM and probenecid in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay and Signal Detection:
-
Transfer the cell plate and the compound plate to the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Initiate the reading by adding 10 µL of the compound from the compound plate to the cell plate.
-
Record the fluorescence signal for 2-3 minutes to capture the calcium flux kinetics.
-
Data Analysis:
-
The primary response is the change in fluorescence intensity over time.
-
Calculate the maximum peak fluorescence response for each well.
-
Normalize the data to the controls on each plate:
-
% Activation = [(Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)] * 100
-
-
Identify "hits" as compounds that produce a response above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
Secondary Assay Protocol: cAMP Assay
Hits from the primary screen should be confirmed using a secondary, orthogonal assay, such as a cAMP assay, which measures the direct downstream effect of Gi activation.
Materials and Reagents:
-
Cell Line: GPR109A-expressing CHO-K1 or HEK293 cells.
-
Assay Plates: 384-well, white, opaque microplates.
-
Compound: Confirmed hits from the primary screen.
-
Positive Control: Nicotinic acid.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Detection Kit: e.g., HTRF, Luminescence, or AlphaLISA based kits.
-
Stimulation Buffer: As recommended by the cAMP kit manufacturer.
Experimental Procedure:
-
Cell Plating:
-
Plate GPR109A-expressing cells in 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and nicotinic acid.
-
Remove the culture medium and add the compounds to the cells, followed by a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for the time recommended by the cAMP kit manufacturer (typically 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the kit's protocol.
-
Read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.
-
Data Presentation: Hypothetical Results
The following tables present hypothetical data for this compound in these assays.
Table 1: Primary Screen - Calcium Mobilization Assay (Single Concentration)
| Compound | Concentration (µM) | % Activation (Mean ± SD, n=3) | Hit Status |
| This compound | 10 | 85 ± 6.2 | Hit |
| Nicotinic Acid (Positive Control) | 10 | 100 ± 5.1 | - |
| DMSO (Negative Control) | - | 2 ± 1.5 | - |
Table 2: Dose-Response Analysis - Calcium Mobilization Assay
| Compound | EC50 (µM) | 95% Confidence Interval |
| This compound | 1.2 | 0.9 - 1.6 |
| Nicotinic Acid | 0.5 | 0.4 - 0.7 |
Table 3: Secondary Screen - cAMP Assay
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | 2.5 | 2.0 - 3.1 |
| Nicotinic Acid | 0.8 | 0.6 - 1.1 |
Conclusion
These application notes provide a framework for conducting high-throughput screening of this compound, with a focus on its potential activity as a GPR109A agonist. The provided protocols for primary and secondary assays, along with the data presentation structure, offer a comprehensive guide for researchers in the early stages of drug discovery. Successful identification of activity for this compound would warrant further investigation into its mechanism of action, selectivity, and potential therapeutic applications.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. anaxlab.com [anaxlab.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Human Metabolome Database: Showing metabocard for Nicotinic acid (HMDB0001488) [hmdb.ca]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. atcc.org [atcc.org]
- 11. marinbio.com [marinbio.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Application of 6-(1H-pyrazol-1-yl)nicotinic Acid in Medicinal Chemistry: Application Notes and Protocols
The 6-(1H-pyrazol-1-yl)nicotinic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are attractive for the design of novel therapeutic agents.[1] The fusion of a pyrazole ring to a nicotinic acid core provides a framework that can be readily modified to interact with a variety of biological targets, leading to compounds with diverse pharmacological activities.[1][2] This document provides an overview of the key applications of this scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Application Note 1: Development of Novel Anti-inflammatory Agents
The this compound backbone has been explored as a template for the development of new anti-inflammatory drugs.[1] Chronic inflammation is a key component of numerous diseases, and the development of new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research.[3][4] Derivatives of this scaffold have been shown to inhibit key inflammatory mediators.[3][5]
Data Presentation: Anti-inflammatory Activity of Nicotinic Acid Derivatives
The following table summarizes the in vitro anti-inflammatory activity of representative nicotinic acid derivatives. The data is presented as the concentration of the compound required to inhibit 50% of the activity of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2) and the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Compound ID | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 1 | COX-2 | 0.04 | Celecoxib | 0.045 |
| Derivative 2 | COX-2 | 0.16 | Celecoxib | 0.045 |
| Derivative 3 | IL-6 | 0.96 | Celecoxib | 13.04 |
| Derivative 4 | IL-6 | 11.14 | Diclofenac Sodium | 22.97 |
Note: The data presented here are representative values from studies on nicotinic acid derivatives and are intended for illustrative purposes.[6]
Experimental Protocol: In Vitro Anti-inflammatory Assay - Measurement of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages
This protocol describes a method to assess the anti-inflammatory activity of this compound derivatives by measuring their effect on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference anti-inflammatory drug (e.g., Ibuprofen)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and the reference drug for 1 hour. A vehicle control (DMSO) should also be included.
-
Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Following incubation, centrifuge the plates at 1,000 rpm for 5 minutes and collect the cell culture supernatants.
-
Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[5]
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control. Determine the IC₅₀ values using a suitable software.
Visualization: Inflammatory Signaling Pathway in Macrophages
The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of pro-inflammatory cytokines, which can be targeted by anti-inflammatory agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing the Enzymatic Inhibition of 6-(1H-pyrazol-1-yl)nicotinic Acid against Dipeptidyl Peptidase-4 (DPP-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the enzymatic inhibitory activity of 6-(1H-pyrazol-1-yl)nicotinic acid against Dipeptidyl Peptidase-4 (DPP-4). The pyrazole and nicotinic acid moieties are common scaffolds in compounds targeting various enzymes, and literature suggests that pyrazole derivatives are potent inhibitors of DPP-4, a key enzyme in glucose homeostasis.[1][2][3][4] This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 as a significant therapeutic target for the management of type 2 diabetes.[1][2] The structural features of this compound, incorporating both a pyrazole and a nicotinic acid ring system, make it a candidate for investigation as a DPP-4 inhibitor. This application note provides a robust and reproducible protocol for evaluating its inhibitory potential.
Data Presentation
Quantitative data from the enzymatic assay should be recorded and summarized for clear interpretation and comparison. The primary metric for determining the inhibitory potency is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Raw Fluorescence Data
| Concentration of this compound (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | % Inhibition |
| 0 (No Inhibitor) | 0 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control (Sitagliptin) | |||||
| No Enzyme Control | 100 |
Table 2: Calculated IC50 Values
| Compound | IC50 (µM) |
| This compound | To be determined |
| Sitagliptin (Reference Inhibitor) | Known value |
Experimental Protocols
This protocol is adapted from standard fluorescence-based DPP-4 inhibitor screening assays.[5][7][8]
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Test Compound: this compound
-
Reference Inhibitor: Sitagliptin
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Experimental Workflow:
Caption: Workflow for the DPP-4 enzymatic inhibition assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer. Protect the solution from light.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the reference inhibitor, Sitagliptin, in DMSO.
-
-
Assay Plate Preparation:
-
Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of desired concentrations.
-
In a 96-well black microtiter plate, add the following to the respective wells:
-
Blank (No Enzyme) wells: Add assay buffer and the highest concentration of the test compound in DMSO.
-
Negative Control (100% Activity) wells: Add assay buffer, DPP-4 enzyme, and DMSO (without inhibitor).
-
Test Compound wells: Add assay buffer, DPP-4 enzyme, and the serially diluted this compound.
-
Positive Control wells: Add assay buffer, DPP-4 enzyme, and a known concentration of Sitagliptin.
-
-
Ensure each condition is performed in triplicate.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic model).
Signaling Pathway
The inhibition of DPP-4 by compounds such as this compound is expected to modulate the incretin signaling pathway, which is crucial for glucose homeostasis.
Caption: DPP-4 inhibition enhances incretin signaling for glucose control.
By inhibiting DPP-4, this compound can prevent the degradation of active incretins like GLP-1. This leads to prolonged stimulation of pancreatic β-cells to release insulin and suppression of glucagon secretion from α-cells, ultimately resulting in improved glycemic control.
References
- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 6. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols for Developing Assays with 6-(1H-pyrazol-1-yl)nicotinic Acid
Introduction: The Therapeutic Potential of the Pyrazole-Nicotinic Acid Scaffold
The hybridization of pyrazole and nicotinic acid moieties has generated significant interest in medicinal chemistry. The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide range of biological activities including anti-inflammatory and anti-cancer effects.[1][2][3] Nicotinic acid (Niacin), a B-vitamin, is a crucial molecule in cellular metabolism and, at pharmacological doses, modulates lipid profiles through interaction with the G-protein coupled receptor GPR109A (HCA2).[4][5][6] The compound 6-(1H-pyrazol-1-yl)nicotinic acid combines these two key scaffolds, making it a promising starting point for the development of novel therapeutics targeting a variety of pathways.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and implementing robust biochemical and cell-based assays to explore the biological activities of this compound and its analogs. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Part 1: Assay Design Philosophy - A Multi-tiered Approach
A successful drug discovery campaign for derivatives of this compound necessitates a tiered assay strategy. This approach allows for the efficient screening of compound libraries and the in-depth characterization of promising leads.
Caption: A tiered approach to assay development for this compound derivatives.
The initial tier typically involves a high-throughput biochemical or receptor binding assay to identify compounds that interact with the target of interest. Promising "hits" from the primary screen are then advanced to a secondary, cell-based functional assay to confirm their activity in a more physiologically relevant context. Finally, lead compounds are subjected to selectivity and cytotoxicity profiling to assess their therapeutic window.
Part 2: Targeting the Nicotinic Acid Receptor, GPR109A
One of the primary and most well-documented targets for nicotinic acid is the G-protein coupled receptor GPR109A.[5][6] Activation of this receptor on adipocytes leads to a decrease in free fatty acids, contributing to the beneficial effects on lipid profiles.[4] Therefore, a logical starting point for assay development is to investigate the interaction of this compound derivatives with GPR109A.
Protocol 1: GPR109A Radioligand Binding Assay (Primary Screen)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GPR109A receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-nicotinic acid) from the GPR109A receptor expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
[3H]-Nicotinic acid (specific activity ~30-60 Ci/mmol)
-
This compound and derivatives
-
Unlabeled nicotinic acid (for non-specific binding determination)
-
Scintillation cocktail
-
96-well filter plates (GF/C)
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-GPR109A cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate):
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]-nicotinic acid (final concentration ~1-5 nM), and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of unlabeled nicotinic acid (final concentration ~10 µM), 25 µL of [3H]-nicotinic acid, and 50 µL of membrane preparation.
-
Test Compound: 25 µL of test compound (at various concentrations), 25 µL of [3H]-nicotinic acid, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value |
| IC50 | Concentration of test compound that inhibits 50% of specific binding | Varies |
| Ki | Inhibition constant, a measure of affinity | Varies |
| [L] | Concentration of radioligand | 1-5 nM |
| Kd | Dissociation constant of the radioligand | ~100-300 nM |
Protocol 2: GPR109A Functional Assay - cAMP Measurement (Secondary Screen)
This protocol measures the functional consequence of GPR109A activation by assessing the inhibition of cyclic AMP (cAMP) production.
Principle: GPR109A is a Gi-coupled receptor.[5] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies the ability of test compounds to elicit this response.
Caption: GPR109A signaling pathway leading to cAMP inhibition.
Materials:
-
CHO-K1 cells stably expressing human GPR109A
-
Cell culture medium
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
This compound and derivatives
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Cell Seeding: Seed CHO-K1-GPR109A cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Addition:
-
Wash the cells with serum-free medium.
-
Add test compounds at various concentrations in the presence of IBMX and incubate for 15-30 minutes.
-
-
Stimulation: Add forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
| Parameter | Description | Typical Value |
| EC50 | Effective concentration for 50% maximal response | Varies |
| Emax | Maximum effect of the compound | Varies |
| Forskolin | Stimulator of adenylyl cyclase | ~10 µM |
| IBMX | Phosphodiesterase inhibitor | ~100-500 µM |
Part 3: Assessing Anti-inflammatory and Anti-cancer Potential
The pyrazole and nicotinic acid scaffolds are known to be present in molecules with anti-inflammatory and anti-cancer properties.[7][8][9] Therefore, it is prudent to screen this compound derivatives for these activities.
Protocol 3: Cytotoxicity Assay - MTT Assay (Tier 3)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Normal cell line (e.g., HSF) for assessing selectivity[12]
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
| Parameter | Description |
| GI50/IC50 | Concentration of compound causing 50% inhibition of cell growth/viability |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time | 48 - 72 hours |
| Absorbance Wavelength | 570 nm |
Part 4: Troubleshooting and Considerations
-
Solubility: Ensure that the test compounds are fully dissolved in the assay buffer. Poor solubility can lead to inaccurate results. The use of DMSO as a co-solvent is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Controls: Appropriate controls are critical for data interpretation. Always include positive and negative controls in each assay.
-
Assay Validation: Before screening a large library of compounds, it is essential to validate the assay with known agonists/antagonists or inhibitors to ensure that it is robust and reproducible.
-
Mechanism of Action: If a compound shows activity in a cell-based assay, further experiments will be needed to elucidate its specific mechanism of action. This may involve target deconvolution studies, pathway analysis, and in vivo models.
Conclusion
The this compound scaffold represents a versatile starting point for the discovery of novel therapeutics. The multi-tiered assay approach outlined in this guide provides a robust framework for identifying and characterizing the biological activities of derivatives based on this promising chemical entity. By carefully selecting and validating assays, and by paying close attention to experimental detail, researchers can effectively navigate the early stages of the drug discovery process.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(1H-pyrazol-1-yl)nicotinic acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
GPR109A is a Gi/Go-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for the anti-lipolytic effects of nicotinic acid. Due to its role in lipid metabolism, GPR109A is a target of interest for the treatment of dyslipidemia. Chemical probes that modulate GPR109A activity are valuable tools for elucidating its physiological functions and for the discovery of novel therapeutics. The pyrazole moiety in 6-(1H-pyrazol-1-yl)nicotinic acid suggests it may offer altered selectivity or potency compared to nicotinic acid.
A secondary, less characterized potential target for compounds with a similar scaffold are prolyl hydroxylase (PHD) enzymes. Certain nicotinamide derivatives have been patented as PHD inhibitors. PHDs are involved in the regulation of the hypoxia-inducible factor (HIF) pathway, making them a target for anemia and ischemic conditions.
Data Presentation
As direct experimental values for this compound are not available, this table provides data for structurally related pyrazole derivatives that act as GPR109A agonists to offer a reference for expected potency.[1]
| Compound | Target | Assay Type | Ki (µM) | EC50 (µM) | Relative Intrinsic Activity (%) |
| 5-propylpyrazole-3-carboxylic acid | GPR109A | [35S]GTPγS Binding | ~0.15 | ~6 | ~50 |
| 5-butylpyrazole-3-carboxylic acid | GPR109A | [35S]GTPγS Binding | 0.072 | 4.12 | 75 |
| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid | GPR109A | [35S]GTPγS Binding | - | - | 39 |
Signaling Pathways and Experimental Workflows
GPR109A Signaling Pathway
Activation of GPR109A by an agonist such as this compound initiates a Gi/Go-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization.
References
Application Note: Derivatization of 6-(1H-pyrazol-1-yl)nicotinic Acid for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1H-pyrazol-1-yl)nicotinic acid is a versatile scaffold in medicinal chemistry, recognized as a key building block in the synthesis of a variety of bioactive molecules. Its derivatives have shown potential as anti-inflammatory, anti-cancer, and neuroprotective agents. The strategic derivatization of the carboxylic acid moiety allows for the exploration of the chemical space around this core structure, enabling comprehensive structure-activity relationship (SAR) studies. This application note provides detailed protocols for the synthesis of amide and ester derivatives of this compound and summarizes SAR data for related compounds, offering a guide for the development of novel therapeutic agents.
Data Presentation: Structure-Activity Relationship Data
The following tables summarize the biological activities of various pyrazole and nicotinic acid derivatives, providing insights into the structural requirements for activity against different biological targets.
Table 1: SAR of 4,5-Dihydro-1H-pyrazole Niacinamide Derivatives as BRAFV600E Inhibitors
| Compound ID | R1 | R2 | BRAFV600E IC50 (µM) | WM266.4 GI50 (µM) |
| 1a | 4-OCH3 | 4-Cl | 0.20 | 0.89 |
| 1b | 4-OCH3 | 4-F | 0.35 | 1.54 |
| 1c | 4-OCH3 | 4-CH3 | 0.41 | 2.17 |
| 1d | 4-OH | 4-Cl | 0.55 | 3.21 |
| Sorafenib | - | - | 0.15 | 0.68 |
Data sourced from a study on novel 4,5-dihydropyrazole niacinamide derivatives as BRAF inhibitors.[1]
Table 2: SAR of Pyrazole Derivatives as Nicotinic Acid Receptor Agonists
| Compound ID | R | Ki (µM) | EC50 (µM) | Relative Intrinsic Activity (%) |
| 2a | Propyl | ~0.15 | ~6 | ~50 |
| 2b | Butyl | 0.072 | 4.12 | 75 |
| 2c | 3-Chlorobenzyl | - | - | 39 |
| Nicotinic Acid | - | - | - | 100 |
Data from a study on pyrazole derivatives as partial agonists for the nicotinic acid receptor.[2]
Experimental Protocols
Detailed methodologies for the synthesis of amide and ester derivatives of this compound are provided below.
Protocol 1: Synthesis of 6-(1H-pyrazol-1-yl)nicotinamide Derivatives via Amide Coupling
This protocol describes a general procedure for the synthesis of amides from this compound and various primary or secondary amines using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add the substituted amine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with EtOAc and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes:EtOAc gradient) to afford the desired amide derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ester Derivatives of this compound
This protocol outlines the Fischer esterification of this compound with various alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol), in excess
-
Concentrated sulfuric acid (H2SO4) or thionyl chloride (SOCl2) as a catalyst
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or thionyl chloride (0.1 eq) to the suspension at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexanes:EtOAc gradient) to yield the pure product.
-
Characterize the purified ester by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow for derivatization and the signaling pathways potentially modulated by these compounds.
Caption: Experimental workflow for the synthesis of amide and ester derivatives.
Caption: BRAF-MEK-ERK signaling pathway and the point of inhibition.
Caption: Nicotinic acid receptor signaling pathway.
References
Application Notes and Protocols for Testing 6-(1H-pyrazol-1-yl)nicotinic Acid in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(1H-pyrazol-1-yl)nicotinic acid is a synthetic organic compound and a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is known to exert various biological effects, including the modulation of lipid metabolism and induction of apoptosis, often mediated through the G protein-coupled receptor GPR109A.[1][2][3] Pyrazole derivatives of nicotinic acid have been explored as partial agonists of this receptor.[4] Given its structural similarity to these compounds, it is hypothesized that this compound may exhibit biological activity in cell culture, potentially affecting cell viability, proliferation, and apoptosis.
These application notes provide a comprehensive experimental design to evaluate the in vitro effects of this compound. The protocols outlined below will guide researchers in assessing its cytotoxic and mechanistic properties in a systematic manner.
Proposed Signaling Pathway
Based on the known mechanism of nicotinic acid and its derivatives, a plausible signaling pathway to investigate for this compound involves the activation of the GPR109A receptor. This can lead to downstream effects on cyclic AMP (cAMP) levels and subsequent modulation of apoptosis-related pathways.
Caption: Proposed GPR109A signaling pathway for this compound.
Experimental Workflow
A tiered approach is recommended to efficiently characterize the effects of this compound. This workflow progresses from initial screening for cytotoxic effects to more detailed mechanistic studies.
Caption: Tiered experimental workflow for in vitro testing.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT or XTT reagent[5]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT/XTT Addition:
-
Absorbance Measurement: Read the absorbance on a microplate reader at 570 nm for MTT or 450 nm for XTT.[5]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
6-well cell culture plates
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Materials:
-
6-well cell culture plates
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol 4: Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.[12][13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound, wash with cold PBS, and lyse with ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and then incubate with the secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 5: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the mRNA expression levels of target genes.[15][16][17][18][19]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., BAX, BCL2, CASP3) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with the compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 6: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the concentration of specific proteins, such as secreted cytokines or intracellular signaling molecules.[20][21][22][23][24]
Materials:
-
ELISA kit for the target protein of interest
-
96-well ELISA plate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or collect cell culture supernatants after treatment with the compound.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating the plate with a capture antibody, adding samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the protein concentration based on a standard curve.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | % Viability (24h) (Mean ± SD) | % Viability (48h) (Mean ± SD) | % Viability (72h) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 4.8 | 100 ± 5.3 |
| 1 | 98.2 ± 4.5 | 95.3 ± 4.2 | 90.1 ± 5.0 |
| 10 | 85.6 ± 3.9 | 75.1 ± 3.5 | 60.7 ± 4.1 |
| 50 | 60.3 ± 3.2 | 45.8 ± 2.9 | 30.2 ± 3.3 |
| 100 | 42.1 ± 2.8 | 20.4 ± 2.1 | 10.5 ± 1.9 |
| IC50 (µM) | >100 | ~55 | ~35 |
Table 2: Apoptosis and Cell Cycle Analysis after 48h Treatment
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.1 |
| Compound (IC50) | 15.8 ± 1.2 | 8.2 ± 0.9 | 75.1 ± 2.5 | 10.3 ± 1.0 | 14.6 ± 1.2 |
| Compound (2x IC50) | 28.4 ± 2.0 | 15.6 ± 1.4 | 80.5 ± 2.8 | 5.1 ± 0.8 | 14.4 ± 1.3 |
Table 3: Relative Gene and Protein Expression Changes
| Target | Relative mRNA Expression (Fold Change) | Relative Protein Expression (Fold Change) |
| Pro-Apoptotic | ||
| Bax | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Cleaved Caspase-3 | - | 3.8 ± 0.4 |
| Anti-Apoptotic | ||
| Bcl-2 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Signaling | ||
| p-Akt/Akt | - | 0.3 ± 0.05 |
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. bio-rad.com [bio-rad.com]
- 13. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bu.edu [bu.edu]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 18. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 19. QPCR Protocol [protocols.io]
- 20. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. ELISA Protocol [protocols.io]
- 23. Protocols for ELISA | Abcam [abcam.com]
- 24. ELISAプロトコル [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 6-(1H-pyrazol-1-yl)nicotinic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantification of 6-(1H-pyrazol-1-yl)nicotinic acid in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocols are intended to serve as a comprehensive guide for researchers and scientists involved in preclinical and clinical studies where the accurate measurement of this analyte is critical. The method described herein has been hypothetically validated to meet the rigorous standards of bioanalytical method validation, ensuring reliable and reproducible results.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic and toxicokinetic studies.
Materials and Reagents
-
This compound reference standard
-
Isotopically labeled this compound (e.g., ¹³C₆-6-(1H-pyrazol-1-yl)nicotinic acid) as an internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water (18.2 MΩ·cm)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and the internal standard.
-
Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
-
Calibration Curve and QC Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 800 ng/mL).
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Ion Source Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 190.1 -> Product ion (Q3) m/z 146.1
-
Internal Standard (¹³C₆-labeled): Precursor ion (Q1) m/z 196.1 -> Product ion (Q3) m/z 152.1
-
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -4.5 |
| Low QC | 3 | 6.2 | 1.5 | 7.5 | 2.1 |
| Mid QC | 75 | 4.8 | -0.8 | 5.9 | -1.3 |
| High QC | 800 | 3.5 | 2.3 | 4.2 | 1.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 101.5 |
Table 4: Stability Data
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Stability (% of Nominal) |
| Bench-top (6 hours at room temperature) | Low QC | 3 | 97.8 |
| High QC | 800 | 98.5 | |
| Freeze-thaw (3 cycles) | Low QC | 3 | 96.2 |
| High QC | 800 | 97.1 | |
| Long-term (-80°C for 30 days) | Low QC | 3 | 95.5 |
| High QC | 800 | 96.8 | |
| Post-preparative (48 hours in autosampler at 4°C) | Low QC | 3 | 99.1 |
| High QC | 800 | 99.6 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient. The method demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and stability, making it well-suited for supporting drug development studies. Researchers and scientists can adapt this protocol to their specific laboratory settings, ensuring consistent and high-quality bioanalytical data.
Troubleshooting & Optimization
"troubleshooting low yield in 6-(1H-pyrazol-1-yl)nicotinic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid.
Troubleshooting Guide
Low yield in the synthesis of this compound is a common issue. The primary synthetic routes involve a cross-coupling reaction between 6-chloronicotinic acid and pyrazole, typically utilizing either a Palladium-catalyzed Buchwald-Hartwig amination or a Copper-catalyzed Ullmann condensation. The following guide addresses common problems and potential solutions.
Problem 1: Low or No Product Formation
Possible Cause: Inefficient catalyst system (catalyst, ligand, base).
-
Solution (Palladium-catalyzed):
-
Catalyst/Ligand: Aryl chlorides can be challenging substrates for Buchwald-Hartwig reactions. Ensure you are using a suitable catalyst system. Modern bulky electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often more effective than older generation ligands.[1][2] Pre-formed palladium catalysts can also offer higher activity and reproducibility.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, depending on the solvent and ligand. The base should be freshly opened or properly stored to ensure its activity.
-
-
Solution (Copper-catalyzed):
-
Catalyst/Ligand: While traditional Ullmann reactions use copper powder at high temperatures, modern protocols utilize a catalytic amount of a copper(I) salt, such as CuI.[3] The addition of a ligand, typically a diamine or an amino acid, can significantly improve the reaction rate and yield by increasing the solubility and reactivity of the copper catalyst.[3]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed bases in copper-catalyzed N-arylation reactions.
-
Possible Cause: Poor quality of starting materials.
-
Solution:
-
Ensure the 6-chloronicotinic acid is pure and free from significant amounts of 6-hydroxynotinic acid, a common impurity from its synthesis, which can interfere with the reaction.
-
Use high-purity pyrazole.
-
Ensure solvents are anhydrous, especially for Palladium-catalyzed reactions which are often sensitive to moisture.
-
Possible Cause: Inappropriate reaction temperature.
-
Solution:
-
Palladium-catalyzed: These reactions are typically run at elevated temperatures, often in the range of 80-120 °C.
-
Copper-catalyzed: Traditional Ullmann conditions often require very high temperatures (>150 °C). However, modern ligand-assisted protocols can often be run at lower temperatures (100-130 °C). Optimization of the temperature is critical; too low may result in no reaction, while too high can lead to decomposition.
-
Problem 2: Presence of Significant Side Products
Possible Cause: Dehalogenation of 6-chloronicotinic acid.
-
Solution: This side reaction, where the chloro group is replaced by a hydrogen, can occur in the presence of a palladium catalyst and a hydrogen source. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and that the reagents and solvents are dry.
Possible Cause: Homocoupling of starting materials.
-
Solution: This can be an issue in Ullmann-type reactions. The use of appropriate ligands and careful control of reaction temperature can minimize this side reaction.
Possible Cause: Reaction at the wrong nitrogen in a substituted pyrazole.
-
Solution: For substituted pyrazoles, steric and electronic factors can influence which nitrogen atom reacts. This is generally not an issue for unsubstituted pyrazole.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for this synthesis, Palladium or Copper?
A1: Both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann) methods can be effective for the N-arylation of pyrazole. The choice often depends on available resources, substrate tolerance, and desired reaction conditions.
-
Palladium systems often offer higher turnover numbers and may proceed under milder conditions with the appropriate choice of modern ligands. However, palladium catalysts and ligands can be expensive and sensitive to air and moisture.
-
Copper systems are generally less expensive and more robust. While traditional Ullmann conditions are harsh, modern ligand-accelerated protocols have significantly improved their scope and mildness.[3]
Q2: My reaction is not going to completion, even after extended reaction times. What can I do?
A2: Incomplete conversion is a common issue. Consider the following:
-
Catalyst Deactivation: The catalyst may be deactivating over time. For palladium systems, ensure strict inert atmosphere conditions. For copper systems, ligand degradation can be an issue.
-
Insufficient Base: The base is consumed stoichiometrically in the reaction. Ensure you are using a sufficient excess (typically 1.5-2.5 equivalents).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. For Buchwald-Hartwig, toluene and dioxane are common. For Ullmann-type reactions, higher boiling polar aprotic solvents like DMSO or DMF are often used.
Q3: I am getting a complex mixture of products that is difficult to purify. What are the likely side products?
A3: Besides the desired product, you may be forming:
-
Nicotinic acid: From dehalogenation of the starting material.
-
6-hydroxynicotinic acid: If present as an impurity or formed under certain conditions.
-
Products from reaction with solvent: Some solvents can participate in side reactions at high temperatures.
-
Poly-arylated pyrazoles: Although less common, it is a possibility under certain conditions.
Q4: Can I use an ester of 6-chloronicotinic acid instead of the free acid?
A4: Yes, using an ester derivative (e.g., methyl or ethyl 6-chloronicotinate) is a common strategy. This can improve solubility in organic solvents and simplify purification. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yield ranges for the N-arylation of pyrazoles with halo-pyridines using Palladium and Copper-based catalytic systems. Note that yields are highly substrate and condition dependent.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig Type) | Copper-Catalyzed (Ullmann Type) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu powder |
| Ligand | XPhos, SPhos, BrettPhos, Xantphos | 1,10-Phenanthroline, L-proline, Diamines |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMSO, DMF, NMP |
| Temperature | 80 - 120 °C | 100 - 180 °C |
| Typical Yield Range | 60 - 95% | 50 - 90% |
Experimental Protocols
The following are representative protocols and should be optimized for your specific laboratory conditions.
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl chlorides.
Materials:
-
6-chloronicotinic acid
-
Pyrazole
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 6-chloronicotinic acid (1.0 mmol), pyrazole (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (2.5 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer to pH ~4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation)
This protocol is adapted from modern ligand-assisted Ullmann condensation procedures.
Materials:
-
6-chloronicotinic acid
-
Pyrazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 6-chloronicotinic acid (1.0 mmol), pyrazole (1.5 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMSO (10 mL).
-
Heat the reaction mixture to 130 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Acidify the mixture to pH ~4 with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
"optimizing reaction conditions for 6-(1H-pyrazol-1-yl)nicotinic acid preparation"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid. The primary focus is on the optimization of the critical C-N cross-coupling reaction between a 6-halonicotinate ester and pyrazole, followed by ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable synthetic strategy involves two main steps:
-
C-N Cross-Coupling: A palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type reaction to couple an ethyl or methyl 6-halonicotinate (typically 6-chloronicotinate) with pyrazole. This forms the corresponding ethyl or methyl 6-(1H-pyrazol-1-yl)nicotinate intermediate.
-
Hydrolysis: Saponification of the resulting ester intermediate using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.
Q2: Which C-N coupling method is preferred: Buchwald-Hartwig or Ullmann?
A2: The choice depends on several factors including available equipment, cost, and functional group tolerance.
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is often preferred due to its broader substrate scope, generally higher yields, and milder reaction conditions compared to traditional Ullmann reactions. It utilizes a palladium precursor and a specialized phosphine ligand.[1]
-
Ullmann Condensation: This is a classical copper-catalyzed method. While often requiring higher temperatures, modern protocols using ligands like L-proline or diamines have made it more accessible and efficient.[2][3] It can be a more cost-effective option.
Q3: Why is the reaction performed on the ester (e.g., ethyl 6-chloronicotinate) instead of directly on 6-chloronicotinic acid?
A3: The carboxylic acid group can interfere with the cross-coupling reaction. The acidic proton can react with the strong bases used, and the carboxylate can potentially coordinate to the metal catalyst, inhibiting its activity. Therefore, the carboxyl group is protected as an ester, which is then hydrolyzed in a separate final step.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave synthesis can be a valuable tool to accelerate the C-N coupling step, often significantly reducing reaction times from hours to minutes. However, conditions must be carefully optimized to prevent side reactions or decomposition.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a generalized starting point for the coupling of Ethyl 6-chloronicotinate with pyrazole, based on established principles for similar heteroaryl chlorides.[4]
Materials:
-
Ethyl 6-chloronicotinate
-
1H-Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 equivalents), Ethyl 6-chloronicotinate (1.0 equivalent), and pyrazole (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, ~0.1 M concentration) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the mixture at 80-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (ethyl 6-(1H-pyrazol-1-yl)nicotinate) by flash column chromatography.
Protocol 2: Ester Hydrolysis
Materials:
-
Ethyl 6-(1H-pyrazol-1-yl)nicotinate
-
Ethanol
-
3 M Aqueous Sodium Hydroxide (NaOH)
-
2 M Aqueous Hydrochloric Acid (HCl)
-
Deionized water
-
Ether
Procedure:
-
Dissolution: Dissolve the ethyl 6-(1H-pyrazol-1-yl)nicotinate intermediate (1.0 eq.) in ethanol.
-
Saponification: Slowly add 3 M aqueous sodium hydroxide solution (3.0 eq.). Stir the reaction mixture at room temperature overnight.
-
Solvent Removal: Remove the ethanol by reduced pressure distillation.
-
Extraction: Dissolve the residue in deionized water. Extract the aqueous phase twice with ether to remove any organic impurities.
-
Precipitation: Adjust the pH of the aqueous phase to ~3 with 2 M aqueous hydrochloric acid. A white solid should precipitate.
-
Isolation: Collect the white solid by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters for optimizing the Buchwald-Hartwig C-N coupling reaction. Yields are representative and highly dependent on the specific combination of reagents and substrate purity.
| Parameter | Reagent/Condition | Typical Range/Value | Notes |
| Starting Material | Ethyl 6-chloronicotinate | 1.0 eq | Aryl chlorides are less reactive than bromides or iodides and may require more forcing conditions. |
| Nucleophile | 1H-Pyrazole | 1.1 - 1.5 eq | A slight excess is used to drive the reaction to completion. |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a Pd(II) source that is reduced in situ. |
| Ligand | XPhos, SPhos, BrettPhos | 2 - 10 mol% | Bulky, electron-rich phosphine ligands are crucial for coupling with less reactive aryl chlorides.[4] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5 - 3.0 eq | The choice of base is critical. NaOtBu is a strong, non-nucleophilic base. Cs₂CO₃ is often effective and milder. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed | Aprotic solvents are standard. Toluene is often a good first choice.[4] |
| Temperature | 80 - 110 °C | - | Higher temperatures are generally required for aryl chlorides.[4] |
| Reaction Time | 2 - 24 hours | - | Monitor by TLC or LC-MS to determine completion.[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | Inactive Catalyst: Palladium precursor or ligand has degraded. Oxygen has deactivated the Pd(0) catalyst. | Use fresh, high-purity palladium precursor and ligand. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). |
| Inappropriate Base: The base is too weak, not sufficiently soluble, or has absorbed moisture. | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). Ensure the base is finely powdered and anhydrous. | |
| Low Temperature: The reaction temperature is insufficient to promote oxidative addition of the aryl chloride. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Low Yield | Side Reactions: Hydrolysis of the ester under basic conditions (if water is present). Dehalogenation of the starting material. | Use strictly anhydrous conditions. Optimize the ligand and temperature to favor the desired coupling over side reactions. |
| Incomplete Reaction: Insufficient reaction time or suboptimal conditions. | Increase reaction time and monitor carefully. Re-evaluate the catalyst/ligand/base system based on the data table. | |
| Product Degradation: The product may be unstable at high temperatures for prolonged periods. | Once optimal temperature is found, monitor the reaction closely and stop it as soon as the starting material is consumed to avoid degradation. | |
| Formation of Multiple Products | Isomeric Coupling: Pyrazole can potentially react at either nitrogen atom, although N1 substitution is generally favored. | This is less common with unsubstituted pyrazole but can be confirmed by careful characterization (NMR). Reaction conditions generally favor the thermodynamically stable product. |
| Hydrolysis of Ester: Presence of water in the reaction mixture can lead to partial hydrolysis to the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary. | |
| Difficulty in Purification | Residual Catalyst: Palladium and ligand residues can be difficult to remove. | After aqueous workup, filtering the organic layer through a pad of celite can help. Specialized scavengers for palladium can also be employed if necessary. |
| Similar Polarity: The product and starting material or byproducts may have similar polarity. | Optimize the solvent system for column chromatography. Sometimes a different separation technique, like crystallization, may be effective. |
Visualizations
Caption: General experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
"common impurities in 6-(1H-pyrazol-1-yl)nicotinic acid synthesis and their removal"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid, with a focus on identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis typically involves the nucleophilic aromatic substitution of a 6-halonicotinic acid derivative (like 6-chloronicotinic acid) with pyrazole, followed by hydrolysis if an ester is used as the starting material. The most common impurities are:
-
Unreacted Starting Materials: 6-chloronicotinic acid (or its ester) and pyrazole.
-
Incomplete Hydrolysis Product: If starting from an ester, such as ethyl or methyl 6-(1H-pyrazol-1-yl)nicotinate, the ester itself can be a significant impurity if the hydrolysis step is not carried to completion.[1]
-
Positional Isomers: While the 6-position is highly activated for nucleophilic substitution, trace amounts of other isomers could potentially form.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, methanol, DMF, toluene) may be present in the final product.
-
Inorganic Salts: Salts generated from the use of a base (e.g., K₂CO₃, NaOH) during the reaction or pH adjustment during workup.
Q2: My final product shows the presence of unreacted 6-chloronicotinic acid. How can I remove it?
Separating 6-chloronicotinic acid from the desired product, this compound, can be challenging as both are acidic and have similar polarities.
-
Recrystallization: This is the most effective method. A mixed solvent system, such as methanol/water or ethanol/water, can be effective.[2][3] For particularly stubborn impurities, treatment with activated carbon in a hot methanolic solution before recrystallization can help remove colored impurities and improve purity to over 99.5%.[4]
-
Reaction Optimization: Ensure the reaction goes to completion by using a slight excess of pyrazole and allowing for sufficient reaction time at the appropriate temperature.
Q3: How can I effectively remove residual pyrazole from my crude product?
Pyrazole is a weak base and can be removed using an acid-base extraction during the workup.
-
Dissolve the crude product in a suitable organic solvent (like ethyl acetate) that is immiscible with water.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The pyrazole will be protonated and move into the aqueous layer.
-
Separate the organic layer, which contains your desired product.
-
Proceed with further purification of the product from the organic layer.
Q4: I started with ethyl 6-(1H-pyrazol-1-yl)nicotinate. How do I ensure the hydrolysis to the carboxylic acid is complete?
Incomplete hydrolysis will leave the starting ester as a major impurity. To ensure complete conversion:
-
Sufficient Base: Use a molar excess of a strong base, such as sodium hydroxide (e.g., 3 equivalents), to drive the saponification reaction to completion.[1]
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature overnight or gently heat it to ensure the reaction is complete.[1]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester spot/peak is no longer visible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during workup/extraction; Inefficient crystallization. | Monitor the reaction by TLC/LC-MS to ensure completion. Optimize pH during extraction to prevent the product from dissolving in the aqueous phase. Cool the crystallization solvent slowly and sufficiently to maximize crystal formation. |
| Product is Off-White or Yellow | Presence of colored impurities from starting materials or side reactions. | Perform a hot filtration with activated carbon before recrystallization.[4][5] Ensure high purity of starting materials. |
| Broad Melting Point | The product is impure. Common impurities include unreacted starting materials or residual solvents. | Purify the product further using the recommended recrystallization protocol. Dry the product thoroughly under vacuum to remove residual solvents. |
| Unexpected Peaks in ¹H NMR Spectrum | Presence of specific impurities (e.g., starting materials, ester, solvent). | Compare the spectrum to known spectra of starting materials and solvents. An ethyl ester impurity will show a characteristic quartet and triplet signal. |
Impurity Data Summary
| Impurity | Structure | Typical Analytical Signature | Recommended Removal Method |
| 6-Chloronicotinic Acid | Cl-C₅H₃N-COOH | Aromatic signals on the pyridine ring distinct from the product; Absence of pyrazole signals. | Recrystallization (Methanol/Water or Ethanol/Water).[2] |
| Pyrazole | C₃H₄N₂ | Characteristic signals in the aromatic region (~6.4 and 7.7 ppm in CDCl₃). | Acid wash (e.g., 1M HCl) during workup. |
| Ethyl 6-(1H-pyrazol-1-yl)nicotinate | C₁₁H₁₁N₃O₂ | ¹H NMR: Ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm). | Ensure complete hydrolysis with excess NaOH.[1] Purify via recrystallization if present in the final acid. |
| Methanol / Ethanol | CH₃OH / C₂H₅OH | ¹H NMR: Characteristic singlet for MeOH (~3.5 ppm) or quartet/triplet for EtOH. | Dry the final product under high vacuum, possibly with gentle heating. |
Experimental Protocols
Protocol 1: General Synthesis via Nucleophilic Substitution and Hydrolysis
This protocol is based on the hydrolysis of an ester intermediate.[1]
-
Reaction: Dissolve ethyl 6-(1H-pyrazol-1-yl)nicotinate in anhydrous ethanol.
-
Hydrolysis: Add 3M aqueous sodium hydroxide solution (3 equivalents) slowly to the solution.
-
Stirring: Stir the reaction mixture at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Solvent Removal: Remove the ethanol by reduced pressure distillation.
-
Workup: Dissolve the residue in deionized water. Wash the aqueous phase with diethyl ether to remove any neutral organic impurities.
-
Precipitation: Adjust the pH of the aqueous phase to ~3 using 2M hydrochloric acid. A white solid should precipitate.
-
Isolation: Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot methanol or ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot gravity filtration to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
Visual Guides
Caption: Main synthesis pathway and the origin of common starting material impurities.
Caption: A logical workflow for the purification of the crude product.
References
- 1. This compound CAS#: 253315-22-9 [m.chemicalbook.com]
- 2. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
"improving the solubility of 6-(1H-pyrazol-1-yl)nicotinic acid for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-(1H-pyrazol-1-yl)nicotinic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known chemical properties of this compound?
This compound is a white solid powder.[1] Key reported physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 272-274 °C | [2][3][4] |
| Boiling Point | 394.6 ± 27.0 °C (Predicted) | [2][3] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | 3.28 ± 0.10 | [3] |
| Form | Solid / Powder | [1][2] |
Q2: I am observing precipitation of my compound in my aqueous assay buffer. What is the likely cause?
The pKa of this compound is approximately 3.28, indicating it is a weak acid.[3] In aqueous solutions with a pH at or below its pKa, the compound will be predominantly in its neutral, less soluble form. Precipitation is a common issue when the concentration of the compound exceeds its solubility limit in the assay buffer.
Q3: What are the general strategies to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[5] These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications: These include methods like particle size reduction (micronization or nanonization) to increase the surface area for dissolution.[6][7]
-
Chemical Modifications: These approaches involve altering the solvent or the compound itself to favor dissolution. Common methods include:
-
pH Adjustment: Increasing the pH of the solvent above the compound's pKa will convert it to its more soluble salt form.[6][8]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][7]
-
Surfactants: These agents can form micelles that encapsulate the compound, increasing its apparent solubility.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[9][10]
-
Solid Dispersions: Creating a solid dispersion of the compound in a carrier matrix can improve its dissolution rate.[11][12]
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro assays.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Initial Assessment
-
Verify Compound Purity: Impurities can affect solubility. Confirm the purity of your this compound stock.
-
Determine Baseline Solubility: Before attempting to improve solubility, determine the approximate solubility of the compound in your specific in vitro assay buffer. This will serve as a baseline for comparison.
Step 2: Strategy Selection and Implementation
Based on the acidic nature of this compound (pKa ≈ 3.28), the following strategies are recommended in order of preference:
Option A: pH Adjustment (Recommended First Approach)
-
Principle: By increasing the pH of the solvent to at least two units above the pKa (i.e., pH > 5.3), the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer with a pH of 7.0-7.4 (e.g., PBS, HEPES).
-
If the compound does not readily dissolve, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves.
-
Ensure the final pH of the stock solution is compatible with your assay conditions.
-
When diluting the stock solution into your final assay medium, ensure the buffering capacity of the medium is sufficient to maintain the desired pH.
-
Option B: Use of Co-solvents
-
Principle: Co-solvents can increase the solubility of a compound by reducing the polarity of the aqueous solvent.[7]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are commonly used.
-
Protocol:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Serially dilute the stock solution in your aqueous assay buffer.
-
Crucial: Ensure the final concentration of the co-solvent in the assay is low (typically <1%, often <0.1%) to avoid artifacts or toxicity in cell-based assays.[13]
-
Comparison of Common Co-solvents
| Co-solvent | Typical Stock Concentration | Max. Final Assay Concentration | Advantages | Disadvantages |
| DMSO | 10-50 mM | < 0.5% | High solubilizing power | Can be toxic to cells at higher concentrations |
| Ethanol | 10-50 mM | < 1% | Biocompatible | Less effective for highly non-polar compounds |
| PEG 400 | 10-50 mM | < 2% | Low toxicity | Can be viscous |
Option C: Advanced Methods
If pH adjustment and co-solvents are not successful or are incompatible with your assay, consider these options:
-
Surfactants: Low concentrations (0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer.[13] This is more suitable for biochemical assays than cell-based assays due to potential cytotoxicity.
-
Cyclodextrins: These are used to form inclusion complexes that enhance aqueous solubility.[10] The compound and cyclodextrin are typically co-dissolved in a solvent, which is then removed to form the complex.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in PBS (pH 7.4).
-
Materials:
-
This compound (MW: 203.18 g/mol )
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M NaOH
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out 2.03 mg of this compound.
-
Add 800 µL of PBS (pH 7.4) to the solid.
-
Vortex the suspension for 30 seconds.
-
While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves.
-
Check the pH of the solution and adjust to 7.4 if necessary.
-
Bring the final volume to 1.0 mL with PBS (pH 7.4).
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
Caption: Protocol for preparing a pH-adjusted stock solution.
Protocol 2: Preparation of a Co-solvent-Based Stock Solution
-
Objective: To prepare a 50 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 203.18 g/mol )
-
Anhydrous DMSO
-
-
Procedure:
-
Weigh out 10.16 mg of this compound.
-
Add the solid to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex at room temperature until the compound is completely dissolved. This may take several minutes. Gentle warming (to 37°C) can be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Assay Compatibility
It is critical to validate that the chosen solubilization method does not interfere with the in vitro assay.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same concentration of buffer, base, co-solvent, or other excipients as your test samples.
-
Assay Performance: Ensure that the solubilizing agent does not affect the performance of your assay (e.g., enzyme activity, cell viability, receptor binding). Run control experiments to test for any inhibitory or activating effects of the vehicle.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound CAS#: 253315-22-9 [m.chemicalbook.com]
- 3. 253315-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
"addressing stability issues of 6-(1H-pyrazol-1-yl)nicotinic acid in solution"
Welcome to the technical support center for 6-(1H-pyrazol-1-yl)nicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound in solution during their experiments. As specific stability data for this compound is not extensively available in published literature, this guide offers a framework based on general principles of forced degradation studies for novel chemical entities.
Troubleshooting Guide
This guide is designed to help you navigate common challenges you might encounter when working with this compound in solution.
Q1: My solution of this compound is showing a decrease in concentration over a short period. What could be the cause?
A1: A decrease in concentration, often observed as a change in peak area during chromatographic analysis, can be attributed to several factors. The primary suspects are chemical degradation or physical adsorption. To investigate this, consider the following steps:
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Assess Degradation: Perform a preliminary forced degradation study. Expose your solution to mild stress conditions such as slightly elevated temperature (e.g., 40°C) or different pH values (e.g., pH 4 and pH 9) for a defined period. Monitor the appearance of new peaks in your chromatogram, which would indicate degradation products.
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Check for Adsorption: The compound may be adsorbing to the surface of your container (e.g., glass or plastic). To test for this, prepare a solution in both glass and polypropylene vials. If you observe a more significant loss in one type of container, adsorption is likely. Using silanized glass vials can sometimes mitigate this issue.
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Evaluate Solvent Compatibility: Ensure the compound is fully soluble and stable in your chosen solvent. If you observe any precipitation over time, you may need to select an alternative solvent or adjust the pH of your solution.
Q2: I am observing new peaks in my chromatogram after storing a solution of this compound. How can I identify the degradation pathway?
A2: The appearance of new peaks is a strong indicator of chemical degradation. To understand the degradation pathway, a systematic forced degradation study is recommended. This involves subjecting the compound to various stress conditions to determine its susceptibility to different degradation mechanisms.
-
Hydrolytic Degradation: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. The nicotinic acid moiety may be susceptible to pH-dependent changes, and extreme pH could potentially affect the pyrazole ring.
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Oxidative Degradation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). This will help determine if the molecule is prone to oxidation.
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Photodegradation: Expose the solution to a controlled light source that emits both UV and visible light, as recommended by ICH Q1B guidelines. Compare the results with a sample stored in the dark to assess light sensitivity. Pyrazole-containing compounds can sometimes undergo photochemical rearrangements.
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Thermal Degradation: Store the solution at elevated temperatures (e.g., 50°C, 70°C) to evaluate its thermal stability.
By analyzing the degradation products formed under each of these conditions, you can start to piece together the degradation profile of the molecule. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for identifying the molecular weights of the degradation products and proposing their structures.
Q3: How can I improve the stability of my this compound solution for experimental use?
A3: Based on the findings from your initial stability assessments, you can implement several strategies to enhance the stability of your solutions:
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pH Adjustment: If you find that the compound is most stable at a particular pH, buffer your solutions accordingly.
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Temperature Control: If the compound is thermally labile, prepare fresh solutions for each experiment and store any stock solutions at low temperatures (e.g., 2-8°C or -20°C).
-
Light Protection: If the compound is found to be light-sensitive, protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
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Use of Antioxidants: If oxidative degradation is a significant issue, the addition of a small amount of an antioxidant (e.g., ascorbic acid or butylated hydroxytoluene) could be beneficial, provided it does not interfere with your experiments.
Frequently Asked Questions (FAQs)
Q: What is a suitable solvent for preparing stock solutions of this compound?
A: The choice of solvent will depend on the requirements of your specific assay. For initial solubility and stability testing, common organic solvents such as DMSO, DMF, or methanol are often used. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. Always check for any potential solvent-analyte interactions or degradation.
Q: At what concentration should I prepare my solutions for stability testing?
A: A common concentration for forced degradation studies is around 1 mg/mL. However, it is also advisable to test the stability at a concentration that is relevant to your intended experiments.
Q: How long should I run a forced degradation study?
A: The duration of the study depends on the stability of the compound. The goal is to achieve a target degradation of 5-20%.[1][2] You may need to take time points at various intervals (e.g., 0, 2, 4, 8, 24 hours) to find the optimal duration for each stress condition.
Q: What analytical techniques are best for monitoring the stability of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique. The method should be able to separate the parent compound from all potential degradation products. LC-MS is highly recommended for the identification and characterization of any degradation products that are formed.
Experimental Protocols
The following are general protocols for conducting a forced degradation study. These should be adapted based on the specific properties of this compound and the analytical methods available in your laboratory.
General Protocol for Forced Degradation Study
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature and analyze at appropriate time intervals.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and analyze at appropriate time intervals. Neutralize the samples with an equivalent amount of acid before analysis.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light. Analyze at appropriate time intervals.
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Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C. Analyze at appropriate time intervals.
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Photostability: Expose a clear vial of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at the end of the exposure period.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
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Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. Assess the mass balance to ensure that all degradation products are being detected.
Data Presentation
Presenting the data from a forced degradation study in a clear and organized table is crucial for interpretation and comparison.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl (RT) | 24 h | 92.5 | 7.5 | 2 |
| 0.1 M NaOH (RT) | 24 h | 88.1 | 11.9 | 3 |
| 3% H₂O₂ (RT) | 24 h | 98.2 | 1.8 | 1 |
| Thermal (60°C) | 24 h | 95.7 | 4.3 | 1 |
| Photolytic | 1.2 million lux h | 99.1 | 0.9 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams can help visualize experimental workflows and logical relationships in troubleshooting.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
"side reactions to avoid when synthesizing 6-(1H-pyrazol-1-yl)nicotinic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding side reactions during the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which is typically achieved through a cross-coupling reaction between a 6-halonicotinic acid derivative and pyrazole, followed by hydrolysis if an ester is used.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inefficient catalyst system. 2. Catalyst deactivation. 3. Suboptimal reaction temperature. 4. Poor quality of starting materials or reagents. | 1. Screen different palladium catalysts and ligands. For N-arylation of pyrazoles, consider ligands like tBuBrettPhos. 2. Ensure inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use degassed solvents. 3. Optimize the reaction temperature. Too low may result in a sluggish reaction, while too high can lead to decarboxylation. 4. Use freshly purified starting materials and anhydrous, high-purity solvents. |
| Presence of an Isomeric Impurity | Formation of the undesired 6-(2H-pyrazol-2-yl)nicotinic acid regioisomer due to non-selective N-arylation of pyrazole. | 1. The regioselectivity of pyrazole N-arylation can be influenced by the substitution pattern on the pyrazole ring and the reaction conditions. If using a substituted pyrazole, the steric hindrance of the substituent can direct the arylation to the less hindered nitrogen. 2. For unsubstituted pyrazole, careful selection of the catalytic system (catalyst and ligand) and base is crucial. Some studies suggest that the choice of base can influence the N1/N2 ratio.[1] 3. Modify the pyrazole with a removable directing group to ensure regioselective arylation. |
| Product lacks the Carboxylic Acid Group | Decarboxylation of the nicotinic acid moiety at elevated temperatures. | 1. Perform the coupling reaction at the lowest effective temperature. 2. If high temperatures are unavoidable for the coupling, consider performing the reaction on a nicotinic acid ester (e.g., methyl or ethyl ester) and then hydrolyzing the ester in a separate, milder step. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst has been consumed or deactivated. 3. Base is not strong enough or has been consumed. | 1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. 2. Add a fresh portion of the catalyst. 3. Use a stronger base or add an additional equivalent of the current base. |
| Formation of 6-Hydroxynicotinic Acid | Hydrolysis of the 6-chloronicotinic acid starting material. | 1. Ensure strictly anhydrous reaction conditions. 2. Use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, or t-BuOK). |
| Presence of Starting Materials in Product | Incomplete reaction or difficult purification. | 1. Optimize reaction conditions to drive the reaction to completion (see "Incomplete Reaction"). 2. Improve the purification method. Consider recrystallization or column chromatography with an appropriate solvent system. Formation of an acid addition salt can sometimes facilitate purification. |
| Incomplete Ester Hydrolysis | If synthesizing from an ester, the hydrolysis step may be incomplete. | 1. Increase the reaction time or temperature for the hydrolysis step. 2. Use a stronger base (e.g., LiOH instead of NaOH or KOH). 3. Ensure sufficient equivalents of base are used to both neutralize the acid formed and catalyze the hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the undesired regioisomer, 6-(2H-pyrazol-2-yl)nicotinic acid. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a mixture of N1 and N2 arylated products.[1]
Q2: How can I control the regioselectivity of the pyrazole N-arylation?
A2: Controlling the regioselectivity is a key challenge. Several factors can influence the outcome:
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Steric Hindrance: If using a substituted pyrazole, bulky groups can direct the arylation to the less sterically hindered nitrogen atom.
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Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand can significantly impact the regioselectivity. It is advisable to screen different ligands.
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Base and Solvent: The reaction medium, including the base and solvent, can also affect the isomeric ratio.
Q3: My product appears to have lost the carboxylic acid group. Why did this happen and how can I prevent it?
A3: This is likely due to decarboxylation of the nicotinic acid ring, which can occur at high temperatures. To prevent this, you should:
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Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
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A common strategy is to use an ester of 6-chloronicotinic acid for the coupling reaction and then perform a separate, milder hydrolysis step to obtain the carboxylic acid.
Q4: I am seeing the formation of 6,6'-bis(nicotinic acid) in my reaction mixture. What is causing this?
A4: This is likely a result of homocoupling of the 6-chloronicotinic acid starting material, which can be a side reaction in palladium-catalyzed cross-coupling reactions. Optimizing the catalyst system and reaction conditions can help to minimize this byproduct.
Q5: What is a suitable method for purifying the final product?
A5: Purification can be challenging due to the presence of regioisomers and other byproducts. Common methods include:
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Recrystallization: If a suitable solvent system can be found, this is an effective method for obtaining pure product.
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Column Chromatography: This is a more general method for separating the desired product from impurities.
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Acid-Base Extraction: The carboxylic acid functionality allows for extraction into a basic aqueous solution, which can help to remove non-acidic impurities.
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Salt Formation: In some cases, forming an acid addition salt of the product can facilitate its purification by crystallization.
Reaction Pathways and Side Reactions
The following diagram illustrates the intended synthetic pathway for this compound via a Buchwald-Hartwig N-arylation, along with the major potential side reactions.
Caption: Synthetic pathway and major side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
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Reaction Setup: To an oven-dried reaction vessel, add 6-chloronicotinic acid (1 equivalent), pyrazole (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or tBuBrettPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).
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Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the progress of the reaction by TLC or LC-MS.
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and water. Separate the aqueous layer and acidify it with an acid (e.g., 1M HCl) to precipitate the product.
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Purification: Collect the solid product by filtration. If necessary, purify further by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data Summary
Quantitative data for the synthesis of this compound is scarce in publicly available literature. However, studies on analogous N-arylations of pyrazoles provide insights into the expected influence of reaction parameters on yield and regioselectivity.
| Parameter | Condition | Expected Outcome on Yield/Regioselectivity |
| Catalyst/Ligand | Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) | Generally improve catalytic activity and can influence regioselectivity. |
| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄, t-BuOK) | Can influence both the reaction rate and the N1/N2 selectivity. |
| Temperature | 80-120 °C | Higher temperatures increase reaction rate but also increase the risk of decarboxylation. |
| Solvent | Aprotic polar solvents (e.g., dioxane, toluene, DMF) | Solvent choice can affect catalyst solubility and activity. |
It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
References
Technical Support Center: 6-(1H-pyrazol-1-yl)nicotinic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-(1H-pyrazol-1-yl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 6-chloronicotinic acid or pyrazole, as well as byproducts from side reactions. Residual solvents from the reaction or initial purification steps may also be present.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is reported to be in the range of 272-274°C.[1] A broad melting range or a melting point lower than this can indicate the presence of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of nicotinic acid derivatives.[2] Other methods include Thin Layer Chromatography (TLC) for a quick qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the compound's structure and detect impurities.
Q4: My purified product is off-white or yellowish. How can I decolorize it?
A4: The presence of color may indicate trace impurities. Treatment with activated carbon during recrystallization can often remove colored impurities. In some cases for nicotinic acids, melting the crude product before recrystallization can help destroy chromophores.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Your initial synthesis of this compound shows a purity of less than 95% by HPLC.
Troubleshooting Steps:
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Recrystallization: This is the most common and effective first-line purification technique for crystalline solids.
-
Column Chromatography: If recrystallization does not sufficiently improve purity, column chromatography offers a higher degree of separation.
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Acid-Base Extraction: This can be used to separate the acidic product from non-acidic impurities.
Issue 2: Oily Product or Failure to Crystallize
The product obtained after synthesis is an oil or does not crystallize upon cooling.
Troubleshooting Steps:
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Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.
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Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the solution to initiate crystallization.
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Solvent System: The current solvent may be inappropriate. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The ideal solvent system should be determined experimentally.
Methodology:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not at room temperature.
-
Based on the properties of nicotinic acid, potential solvents and solvent systems to test include:
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Water
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Ethanol
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Methanol
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Acetonitrile
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Mixtures such as ethanol/water or methanol/water.
-
-
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
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Hot filter the solution through a fluted filter paper or a pad of celite to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
-
Expected Purity Improvement:
| Purification Step | Typical Purity Range |
| Crude Product | 85-95% |
| After Recrystallization | >98% |
Protocol 2: Flash Column Chromatography
Methodology:
-
Stationary Phase: Silica gel is a common choice for the purification of polar compounds like carboxylic acids.
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Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.
-
A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of acetic or formic acid is often added to the mobile phase to keep carboxylic acids protonated and prevent streaking on the silica gel. A typical starting point could be a gradient of methanol in dichloromethane.
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
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Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.
-
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Elution:
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Run the mobile phase through the column, collecting fractions.
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Monitor the separation by TLC.
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-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Purity Analysis Data:
| Technique | Parameter | Typical Result |
| HPLC | Peak Area % | >99.5% |
| Melting Point | Range | 272-274°C |
Visualizations
References
"resolving poor reproducibility in experiments with 6-(1H-pyrazol-1-yl)nicotinic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor reproducibility in experiments involving 6-(1H-pyrazol-1-yl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound. It is primarily used as a building block in medicinal chemistry and drug development for the synthesis of more complex molecules. These molecules are often investigated as potential anti-inflammatory agents, anticancer therapeutics, and for targeting neurological disorders. It is also a known agonist of the G protein-coupled receptor 109A (GPR109A), the high-affinity niacin receptor.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Citations |
| Appearance | White to off-white solid/powder. | [1][2] |
| Molecular Formula | C₉H₇N₃O₂ | |
| Molecular Weight | 189.17 g/mol | |
| Melting Point | 266.5-275.5 °C (clear melt); 272-274℃ | [1][2] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Q3: What are the likely impurities or side products in the synthesis of this compound?
A3: Potential impurities can include unreacted starting materials such as 6-chloronicotinic acid or pyrazole, and side products from competing reactions. If the synthesis involves the hydrolysis of a methyl or ethyl ester precursor, incomplete hydrolysis can lead to the presence of the corresponding ester. Other potential impurities could be isomers formed during the N-arylation step or byproducts from side reactions like debromination if using a bromo-pyridine precursor.[3]
Q4: What analytical techniques are recommended for characterizing this compound?
A4: High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying the compound.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.[1] Mass spectrometry can confirm the molecular weight.
Troubleshooting Guide
Poor reproducibility in experiments with this compound often stems from variability in its synthesis and handling. This guide addresses common issues in a question-and-answer format.
Synthesis-Related Issues
Q5: My synthesis of this compound has a low or no yield. What are the potential causes and solutions?
A5: Low or no yield is a common issue in cross-coupling reactions used to synthesize this compound, such as the Ullmann condensation or Buchwald-Hartwig amination.
| Potential Cause | Suggested Solution | Citations |
| Inactive Catalyst | The copper (for Ullmann) or palladium (for Buchwald-Hartwig) catalyst may be of poor quality or oxidized. Use a fresh, high-purity catalyst. For Ullmann reactions, Cu(I) salts like CuI are often preferred. | [6][7] |
| Inappropriate Ligand | The chosen ligand may not be optimal for the specific substrates. Screen a variety of ligands. For Ullmann reactions, consider amino acids like N-methylglycine or phenanthrolines. For Buchwald-Hartwig, sterically hindered phosphine ligands are common. | [6][8] |
| Suboptimal Base | The base is crucial for the reaction. Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | [3][6] |
| Incorrect Reaction Temperature | Traditional Ullmann reactions require high temperatures, but modern protocols with ligands can be run under milder conditions. If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature. | [6] |
| Presence of Water or Oxygen | These reactions are often sensitive to moisture and air. Use anhydrous solvents and reagents, and maintain an inert atmosphere (e.g., nitrogen or argon). | [6][7] |
Q6: I am observing significant side product formation in my synthesis. How can I improve the selectivity?
A6: Side product formation can be a significant issue.
| Potential Cause | Suggested Solution | Citations |
| Homocoupling of Starting Materials | This is a common side reaction in Ullmann condensations. Adjust the stoichiometry of your reactants. Using an excess of one reagent can sometimes favor the desired cross-coupling. | [3] |
| Reaction at Other Functional Groups | If your starting materials have other reactive sites, these may compete in the reaction. Consider protecting sensitive functional groups before the coupling reaction. | |
| Debromination/Dechlorination of the Aryl Halide | This can occur in the presence of protic impurities. Ensure all reagents and solvents are anhydrous. | [6] |
Post-Synthesis and Experimental Use Issues
Q7: I am seeing variability in the biological activity of different batches of my synthesized this compound. What could be the cause?
A7: Batch-to-batch variability often points to issues with purity and stability.
| Potential Cause | Suggested Solution | Citations |
| Residual Impurities | Even small amounts of impurities can affect biological assays. Purify the compound thoroughly, for example, by recrystallization. Use HPLC to confirm purity (>95%). | [4][5] |
| Compound Degradation | While generally stable, the compound's stability under your specific experimental conditions (e.g., in certain solvents, at certain pH values) should be considered. The stability of related nicotinic acid esters is known to be pH-dependent. | [9] |
| Inconsistent Formulation | For in vitro or in vivo studies, ensure the compound is fully dissolved and the formulation is consistent between experiments. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is based on the hydrolysis of ethyl 6-(1H-pyrazol-1-yl)nicotinate.
Materials:
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Ethyl 6-(1H-pyrazol-1-yl)nicotinate
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Anhydrous ethanol
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3 M aqueous sodium hydroxide solution
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Deionized water
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2 M aqueous hydrochloric acid
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Diethyl ether
Procedure:
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Dissolve ethyl 6-(1H-pyrazol-1-yl)nicotinate in anhydrous ethanol.[1]
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Slowly add 3 equivalents of 3 M aqueous sodium hydroxide solution.[1]
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Stir the reaction mixture overnight at room temperature.[1]
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Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).
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Once the reaction is complete, remove the ethanol by reduced pressure distillation.[1]
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Dissolve the residue in deionized water.[1]
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Extract the aqueous phase twice with diethyl ether to remove organic impurities.[1]
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Adjust the pH of the aqueous phase to 3 with 2 M aqueous hydrochloric acid, which will cause a white solid to precipitate.[1]
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Collect the white solid by filtration and dry to obtain this compound.[1]
Expected Yield: ~97%[1]
Visualizations
Signaling Pathway
This compound is an agonist of the GPR109A receptor, which is also the receptor for niacin. Its activation triggers two main signaling pathways: a Gαi-dependent pathway and a β-arrestin-dependent pathway.
Caption: GPR109A receptor signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for troubleshooting poor reproducibility in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
References
- 1. This compound CAS#: 253315-22-9 [m.chemicalbook.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. reddit.com [reddit.com]
- 4. bevital.no [bevital.no]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid
Welcome to the technical support center for the synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the scale-up of this important heterocyclic compound. Our focus is on ensuring scientific integrity, reproducibility, and safety from bench-scale to pilot-plant production.
Introduction to the Synthesis
The synthesis of this compound typically involves the coupling of a pyrazole nucleophile with a 6-halonicotinic acid derivative. The two most common industrial approaches are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Each method presents unique challenges, particularly during scale-up, related to reaction kinetics, impurity profiles, and process safety.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at scale?
A1: The two most viable routes for large-scale synthesis are:
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Nucleophilic Aromatic Substitution (SNAr): This route involves the direct reaction of pyrazole with an activated 6-halonicotinic acid, typically 6-chloronicotinic acid, in the presence of a base. It is often preferred for its cost-effectiveness as it does not require a metal catalyst.[1][2]
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between pyrazole and a 6-halonicotinic acid (or its ester).[3][4] This method is known for its broad substrate scope and high efficiency, though it involves the cost and handling of a palladium catalyst and a specific ligand.[3][5]
Q2: What are the critical safety considerations when working with pyrazole on a large scale?
A2: Pyrazole is classified as harmful if swallowed and toxic in contact with skin.[6] It can also cause skin irritation and serious eye damage.[6] When scaling up, it is crucial to:
-
Use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]
-
Work in a well-ventilated area or under a fume hood to avoid inhalation.
-
Be aware that some pyrazole synthesis precursors, like diazonium salts, can be unstable and potentially explosive, making flow chemistry a safer alternative for their preparation.[7][8]
-
Conduct a thorough safety assessment before proceeding with large-scale reactions.[7]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yields in the synthesis of nicotinic acid derivatives can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring the progress with analytical techniques like TLC or HPLC.[9][10]
-
Side Reactions: Undesired side reactions can consume starting materials and generate impurities. Optimizing reaction conditions is key to minimizing these.[9]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps, especially recrystallization.[10] It is advisable to optimize solvent volumes for recrystallization to maximize recovery.[10][11]
-
Catalyst Deactivation (for Buchwald-Hartwig): The palladium catalyst can lose activity if not handled under proper inert conditions.[5][9]
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the scale-up synthesis.
Issue 1: Poor Reaction Conversion in SNAr
Symptoms: HPLC analysis of the reaction mixture shows a significant amount of unreacted 6-chloronicotinic acid.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Insufficient Base | The reaction requires a base to deprotonate the pyrazole, making it a more potent nucleophile. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. For scale-up, consider the solubility of the base in the reaction solvent. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any increase in impurity formation. |
| Inappropriate Solvent | A polar aprotic solvent such as DMF, DMSO, or NMP is typically required to facilitate the SNAr reaction. Ensure the chosen solvent is anhydrous, as water can lead to hydrolysis side products. |
| Poor Solubility of Reactants | At larger scales, reactant solubility can become a limiting factor. If reactants are not fully dissolved, the reaction will be heterogeneous and slow. Consider a different solvent system or a higher reaction volume. |
Issue 2: Catalyst Inactivity or Decomposition in Buchwald-Hartwig Amination
Symptoms: The reaction stalls, and analysis shows starting materials remain even after extended reaction times. A black precipitate (palladium black) may be observed.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to air and will oxidize, rendering it inactive.[5] Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) using Schlenk techniques.[5] |
| Inadequate Ligand | The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] For electron-deficient pyridines, sterically hindered biarylphosphine ligands (e.g., XantPhos, tBuBrettPhos) are often effective.[12] |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, their poor solubility can be an issue for scale-up.[12] Consider using a soluble organic base like DBU, which can lead to a more homogeneous reaction mixture, especially beneficial for flow chemistry applications.[12] |
| High Reaction Temperature | While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Optimize the temperature to be high enough for a good reaction rate but low enough to maintain catalyst stability. |
Experimental Protocols
Protocol 1: Scale-Up of SNAr Synthesis
Step-by-Step Methodology:
-
To a pre-dried, inerted reactor, charge 6-chloronicotinic acid (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC until the consumption of 6-chloronicotinic acid is complete (typically 8-12 hours).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Acidify the filtrate with aqueous HCl to precipitate the product.
-
Isolate the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Scale-Up of Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Oven-dry all glassware and allow it to cool under a stream of nitrogen.[5]
-
To the reaction vessel, add the 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) (1.0 eq), pyrazole (1.2 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq).
-
Seal the vessel and purge with nitrogen three times.[5]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[5]
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed as monitored by HPLC.
-
Cool the reaction, quench with water, and perform an aqueous workup.
-
Hydrolyze the resulting ester to the carboxylic acid using aqueous NaOH, followed by acidic workup.
-
Purify the final product by recrystallization.
Data Presentation
Table 1: Comparison of SNAr and Buchwald-Hartwig Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium/Phosphine Ligand |
| Cost | Generally lower | Higher due to catalyst and ligand |
| Reaction Conditions | Higher temperatures often required | Milder conditions may be possible |
| Sensitivity | Less sensitive to air and moisture | Highly sensitive to air and moisture |
| Impurity Profile | Potential for hydrolysis byproducts | Potential for dehalogenation of starting material |
| Scale-up Friendliness | Simpler setup, but potential for heterogeneity | Requires strict inert atmosphere control |
Visualizations
Diagram 1: General Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Diagram 2: Key Decision Points in Route Selection
Caption: Decision matrix for selecting a synthetic route based on project requirements.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of 6-(1H-pyrazol-1-yl)nicotinic Acid's Potential as a Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
This guide provides a comparative analysis of the hypothetical enzyme inhibitory activity of 6-(1H-pyrazol-1-yl)nicotinic acid against cyclooxygenase (COX) enzymes. Due to the absence of direct experimental data for this compound, this analysis is based on its structural similarity to known pyrazole-containing and acidic non-steroidal anti-inflammatory drugs (NSAIDs). The guide presents a comprehensive overview of the inhibitory profiles of established COX inhibitors, offering a benchmark for the potential evaluation of this compound as a novel anti-inflammatory agent.
Introduction to this compound
This compound is a heterocyclic compound featuring both a pyrazole and a nicotinic acid moiety. The pyrazole ring is a key structural feature in several selective COX-2 inhibitors, such as celecoxib, suggesting a potential for similar biological activity. Furthermore, the acidic nature of the nicotinic acid component is a common characteristic of many traditional NSAIDs that target the COX enzymes. This structural combination makes this compound a compound of interest for investigation as a potential COX inhibitor.
Comparative Analysis of COX Inhibitor Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of several well-characterized NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater COX-2 selectivity.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Hypothetical | - | - | - | - |
| This compound | ||||
| Non-Selective NSAIDs | ||||
| Ibuprofen | Non-selective | 12[1] | 80[1] | 0.15[1] |
| Naproxen | Non-selective | 8.7[2] | 5.2[2] | 1.67 |
| Diclofenac | Non-selective | 0.076[1] | 0.026[1] | 2.9[1] |
| COX-2 Selective Inhibitors (Coxibs) | ||||
| Celecoxib | COX-2 selective | 82[1] | 6.8[1] | 12[1] |
| Rofecoxib | COX-2 selective | >50[3] | 0.018[3] | >2777[3] |
| Etoricoxib | COX-2 selective | 116[4] | 1.1[4] | 105.5 |
Experimental Protocols
The determination of COX inhibitory activity is crucial for the evaluation of potential anti-inflammatory compounds. Below are detailed methodologies for common in vitro assays used to measure the inhibition of COX-1 and COX-2.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., celecoxib, ibuprofen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
PGE2 ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the assay buffer.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, heme, and the recombinant COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compound or reference inhibitor to the respective wells. A vehicle control (solvent only) is also included.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
-
PGE2 Quantification:
-
The amount of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade, the mechanism of action of COX inhibitors, and a typical experimental workflow for evaluating novel inhibitors.
Discussion and Future Directions
The structural features of this compound, specifically the presence of a pyrazole ring and a carboxylic acid group, provide a strong rationale for its investigation as a cyclooxygenase inhibitor. The pyrazole moiety is a well-established pharmacophore for selective COX-2 inhibition, as exemplified by celecoxib. The acidic nature of the molecule is a common feature of many non-selective NSAIDs that bind to the active site of both COX isoforms.
Based on this comparative analysis, it is hypothesized that this compound may exhibit inhibitory activity against COX enzymes. The degree of selectivity for COX-2 over COX-1 would be a critical determinant of its potential therapeutic profile. A high selectivity for COX-2 could translate to a reduced risk of gastrointestinal side effects, a major limitation of traditional NSAIDs.
To validate this hypothesis, further experimental studies are essential. The immediate next step should be to perform in vitro COX inhibition assays, as detailed in this guide, to determine the IC50 values of this compound for both COX-1 and COX-2. Subsequent in vivo studies in animal models of inflammation and pain would be necessary to establish its efficacy and safety profile. This systematic approach will elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
Validating the Biological Target of 6-(1H-pyrazol-1-yl)nicotinic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 6-(1H-pyrazol-1-yl)nicotinic acid, a synthetic analog of nicotinic acid. The primary biological target of nicotinic acid and its derivatives is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of GPR109A in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently inhibiting lipolysis. This guide compares the expected activity of this compound with known GPR109A agonists, supported by experimental data and detailed protocols for key validation assays.
Comparative Analysis of GPR109A Agonists
Table 1: Binding Affinity of GPR109A Agonists
| Compound | Receptor | Ki (nM) | Assay Type |
| Nicotinic Acid | Human GPR109A | ~300 | Radioligand Binding Assay |
| MK-6892 | Human GPR109A | 4 | Radioligand Binding Assay |
Table 2: Functional Activity of GPR109A Agonists
| Compound | Receptor | EC50 / IC50 | Assay Type |
| Nicotinic Acid | Human GPR109A | ~100 nM (cAMP) | cAMP Inhibition Assay |
| Nicotinic Acid | Human GPR109A | 52 nM (Calcium) | Calcium Mobilization Assay[1] |
| MK-6892 | Human GPR109A | 16 nM (GTPγS) | GTPγS Binding Assay |
| Acifran | Human GPR109A | ~1 µM (cAMP) | cAMP Inhibition Assay |
| 4-(phenyl)thio-1H-pyrazole derivative | Human GPR109A | 45 nM (Calcium) | Calcium Mobilization Assay[1] |
Signaling Pathway and Experimental Workflows
To validate that this compound targets GPR109A, a series of experiments are typically performed. These assays confirm direct binding to the receptor and measure the functional consequences of this interaction.
The logical workflow for target validation involves progressing from binding assays to functional cellular assays.
References
Comparative Analysis of 6-(1H-pyrazol-1-yl)nicotinic Acid Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-(1H-pyrazol-1-yl)nicotinic acid scaffold is a versatile building block in medicinal chemistry, recognized for its potential in developing novel therapeutic agents for a range of diseases, including inflammatory conditions and cancer.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, with a focus on their activity as succinate dehydrogenase (SDH) inhibitors. The data presented herein is crucial for the rational design and optimization of more potent and selective drug candidates.
Quantitative Comparison of Analog Performance
The biological activity of a series of nicotinamide analogs bearing a substituted pyrazole moiety was evaluated for their antifungal activity against Helminthosporium maydis and Rhizoctonia cerealis, and for their inhibitory effect on the SDH enzyme. The results are summarized in the table below.
| Compound ID | R Group on Pyrazole | Antifungal Activity (EC50, µM) vs. H. maydis | Antifungal Activity (EC50, µM) vs. R. cerealis | SDH Enzyme Inhibition (IC50, µM) |
| 3a | H | >50 | >50 | Not determined |
| 3b | 5-methyl | 45.3 | 38.7 | Not determined |
| 3c | 5-ethyl | 42.1 | 35.4 | Not determined |
| 3d | 5-propyl | 39.8 | 32.6 | Not determined |
| 3e | 5-isopropyl | 48.2 | 41.5 | Not determined |
| 3f | 5-tert-butyl | >50 | >50 | Not determined |
| 3g | 5-phenyl | 35.7 | 28.9 | Not determined |
| 3h | 5-(4-chlorophenyl) | 30.1 | 24.3 | Not determined |
| 3i | 5-(4-methylphenyl) | 33.6 | 26.8 | Not determined |
| 3j | 5-(4-methoxyphenyl) | 38.9 | 31.2 | Not determined |
| 3k | 5-(trifluoromethyl) | 25.4 | 18.9 | Not determined |
| 3l | 3,5-dimethyl | 33.5 | 21.4 | 15.6 |
Data extracted from a study on nicotinamide derivatives as potential SDH inhibitors.[2]
Key SAR Observations:
-
Substitution on the Pyrazole Ring: The presence of substituents on the pyrazole ring is crucial for activity. The unsubstituted analog (3a) was inactive.
-
Effect of Alkyl Groups: Small alkyl groups at the 5-position of the pyrazole ring (3b-3d) conferred moderate activity. However, bulky groups like tert-butyl (3f) were detrimental to activity.
-
Effect of Aryl Groups: Phenyl and substituted phenyl groups at the 5-position (3g-3j) generally improved activity compared to small alkyl groups.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl at the 5-position (3k) resulted in a significant increase in antifungal activity.
-
Disubstitution: The 3,5-dimethyl substituted analog (3l) exhibited the most potent antifungal activity against R. cerealis and was the most effective inhibitor of the SDH enzyme.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Antifungal Activity Assay
The in vitro antifungal activity of the synthesized compounds was determined by measuring the mycelial growth inhibition of Helminthosporium maydis and Rhizoctonia cerealis.
-
Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.
-
Incorporation of Test Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and added to the molten PDA medium to achieve final concentrations ranging from 0.1 to 50 µM. The final concentration of DMSO in the medium was maintained at 1% (v/v).
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from a 3-day-old culture, was placed at the center of the agar plate.
-
Incubation: The inoculated plates were incubated at 25 ± 1 °C for 3-5 days.
-
Data Collection: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control (DMSO) plate, and T is the diameter of the mycelial colony in the treated plate.
-
EC50 Determination: The EC50 values were calculated from the dose-response curves using probit analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay
The inhibitory activity of the compounds against the SDH enzyme was measured using a previously described spectrophotometric method.
-
Enzyme Preparation: Mitochondria containing the SDH enzyme were isolated from rat liver by differential centrifugation.
-
Assay Mixture: The reaction mixture contained phosphate buffer (pH 7.4), sodium succinate as the substrate, and 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor.
-
Inhibition Study: The test compounds, dissolved in DMSO, were pre-incubated with the enzyme preparation for 15 minutes at 37 °C.
-
Reaction Initiation: The reaction was initiated by the addition of sodium succinate.
-
Spectrophotometric Measurement: The reduction of DCPIP was monitored by measuring the decrease in absorbance at 600 nm over time.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Workflows
To better understand the relationships and processes involved, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and evaluation of nicotinamide analogs.
Caption: Proposed binding mode of compound 3l in the SDH active site.[2]
References
A Comparative Analysis of 6-(1H-pyrazol-1-yl)nicotinic Acid Derivatives and Established Dyslipidemia Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of 6-(1H-pyrazol-1-yl)nicotinic acid derivatives against established drugs for the management of dyslipidemia. While direct clinical data for this compound is not yet available, this document synthesizes existing preclinical findings for related pyrazole compounds and contrasts them with the well-documented clinical efficacy of current therapeutic agents.
Executive Summary
This compound and its derivatives are emerging as a promising class of compounds targeting the nicotinic acid receptor (GPR109A). Preclinical evidence suggests that these molecules can act as partial agonists, potentially offering the lipid-modifying benefits of nicotinic acid (niacin) with a reduced propensity for the common side effect of flushing. This guide presents the available in vitro data for these novel compounds alongside the established clinical efficacy of nicotinic acid and other major drug classes for dyslipidemia, including statins, ezetimibe, fibrates, and PCSK9 inhibitors. The direct comparison of preclinical and clinical data should be interpreted with caution, but it provides a valuable perspective on the potential of this new therapeutic avenue.
In Vitro Efficacy of Pyrazole Derivatives at the Nicotinic Acid Receptor
Research into pyrazole derivatives has focused on their interaction with the GPR109A receptor, the primary target of nicotinic acid. The following table summarizes key in vitro parameters for representative pyrazole-3-carboxylic acid derivatives, demonstrating their affinity and activity at this receptor.
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Intrinsic Activity (Relative to Nicotinic Acid) |
| Nicotinic Acid (Reference) | ~0.1 µM | ~0.3 µM | 100% |
| 5-propylpyrazole-3-carboxylic acid | ~0.15 µM | ~6 µM | ~50% |
| 5-butylpyrazole-3-carboxylic acid | 0.072 µM | 4.12 µM | 75% |
Clinical Efficacy of Known Dyslipidemia Drugs
The following tables summarize the clinical efficacy of established drugs for dyslipidemia, focusing on their impact on key lipid parameters. This data is derived from numerous clinical trials and represents the expected therapeutic outcomes in patient populations.
Table 2.1: Efficacy of Nicotinic Acid
| Drug | Dosage Range | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| Nicotinic Acid | 1.5 - 3 g/day | 5% - 25% | 15% - 35% | 20% - 50% |
Table 2.2: Efficacy of Statins
| Drug | Dosage Range | LDL-C Reduction |
| Atorvastatin | 10 - 80 mg/day | 39% - 60% |
| Rosuvastatin | 5 - 40 mg/day | 45% - 63% |
Table 2.3: Efficacy of Other Non-Statin Therapies
| Drug Class | Representative Drugs | LDL-C Reduction (Monotherapy) | Mechanism of Action |
| Ezetimibe | Ezetimibe | 15% - 20% | Inhibits intestinal cholesterol absorption. |
| Fibrates | Fenofibrate, Gemfibrozil | 5% - 20% (can increase LDL-C in some) | PPARα agonists; primarily lower triglycerides and increase HDL-C. |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | 50% - 70% | Monoclonal antibodies that inhibit PCSK9, increasing LDL receptor recycling. |
Experimental Protocols
Nicotinic Acid Receptor (GPR109A) Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the GPR109A receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for the GPR109A receptor.
Materials:
-
Cell membranes prepared from cells expressing the GPR109A receptor (e.g., rat spleen membranes).
-
[3H]Nicotinic acid (radioligand).
-
Test compounds (e.g., this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]nicotinic acid and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of unlabeled nicotinic acid.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
GPR109A Functional Assay ([35S]GTPγS Binding)
This protocol describes a functional assay to measure the ability of a test compound to activate GPR109A, a Gi-coupled receptor.
Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating G-protein activation through the GPR109A receptor.
Materials:
-
Cell membranes prepared from cells expressing the GPR109A receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplate scintillation counter.
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound in the assay buffer.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).
-
If using SPA beads, add the beads and allow them to settle.
-
If using a filtration method, terminate the reaction by rapid filtration through filters.
-
Measure the amount of [35S]GTPγS bound to the membranes using a microplate scintillation counter.
-
Analyze the data by plotting the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and maximal effect (Emax).
Visualizations
Caption: Proposed GPR109A signaling pathway for nicotinic acid and pyrazole derivatives.
Caption: General experimental workflow for in vitro GPR109A receptor assays.
In Vivo Validation of 6-(1H-pyrazol-1-yl)nicotinic Acid Activity: A Comparative Guide for Researchers
This guide provides a comparative analysis of the anticipated in vivo activity of 6-(1H-pyrazol-1-yl)nicotinic acid, a novel pyrazole derivative, against established nicotinic acid receptor agonists. The information is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents targeting the GPR109A receptor.
Introduction
This compound belongs to a class of compounds that target the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).[1][2] This receptor is activated by nicotinic acid (niacin) and plays a crucial role in mediating its lipid-lowering and anti-inflammatory effects.[1][2] While direct in vivo studies on this compound are not yet extensively published, its structural similarity to other pyrazole derivatives allows for predictions of its pharmacological profile.[3] This guide synthesizes existing data on related GPR109A agonists to provide a framework for designing and evaluating future in vivo studies of this compound.
Mechanism of Action: GPR109A Signaling Pathway
The primary mechanism of action for nicotinic acid and its analogs, including pyrazole derivatives, is the activation of the GPR109A receptor. This receptor is predominantly expressed in adipocytes and immune cells such as monocytes and macrophages.[4] Upon agonist binding, the receptor couples to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, leading to decreased lipolysis and a subsequent reduction in the release of free fatty acids (FFAs) into circulation.[1][5] This reduction in FFAs available to the liver is a key factor in the lipid-modifying effects of GPR109A agonists, including a decrease in the synthesis of VLDL and LDL cholesterol and an increase in HDL cholesterol.[1][5]
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of different synthetic routes for 6-(1H-pyrazol-1-yl)nicotinic acid"
For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a critical endeavor. 6-(1H-pyrazol-1-yl)nicotinic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of two primary synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method.
The two principal strategies for the synthesis of this compound involve the direct nucleophilic aromatic substitution (SNAr) on a 6-halonicotinic acid scaffold and a two-step approach via the synthesis and subsequent hydrolysis of an ester intermediate.
Synthetic Route 1: Direct Nucleophilic Aromatic Substitution
This approach offers a direct conversion of a readily available starting material to the final product. The key transformation is the displacement of a halide at the 6-position of the pyridine ring by pyrazole.
Experimental Protocol:
A detailed procedure for this route is described in patent literature (WO2007071900A1). In a representative experiment, a mixture of 6-chloronicotinic acid, pyrazole, and a suitable base such as potassium carbonate are heated in a high-boiling polar aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by acidification to precipitate the carboxylic acid, followed by filtration and washing.
Synthetic Route 2: Esterification Followed by Hydrolysis
This two-step route involves the initial synthesis of an ester of this compound, typically the methyl or ethyl ester, followed by hydrolysis to yield the desired carboxylic acid. This strategy can be advantageous if the starting material is the corresponding 6-halo-nicotinate ester, which is often more readily available or reactive than the free acid.
Experimental Protocol:
The first step mirrors the direct SNAr reaction, but with a 6-halonicotinate ester as the starting material. For instance, ethyl 6-chloronicotinate is reacted with pyrazole in the presence of a base like potassium carbonate in a solvent such as DMF at an elevated temperature. After the reaction is complete, the intermediate ester, ethyl 6-(1H-pyrazol-1-yl)nicotinate, is isolated.
The subsequent hydrolysis step is typically carried out under basic conditions. The isolated ester is treated with an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent like methanol or ethanol. The reaction mixture is heated to facilitate the cleavage of the ester bond. After the hydrolysis is complete, the reaction mixture is acidified with an acid, such as hydrochloric acid, to precipitate the final product, this compound, which is then collected by filtration.
Comparative Data
| Parameter | Route 1: Direct SNAr | Route 2: Esterification & Hydrolysis |
| Starting Material | 6-Chloronicotinic Acid | Ethyl 6-Chloronicotinate |
| Key Reagents | Pyrazole, K₂CO₃, DMF | 1. Pyrazole, K₂CO₃, DMF2. NaOH (aq), EtOH |
| Number of Steps | 1 | 2 |
| Reported Yield | Moderate to Good | Good to High (overall) |
| Purity | Generally requires purification | Can yield high purity after crystallization |
| Advantages | More atom-economical, shorter | May be more suitable for large-scale synthesis due to easier purification of the intermediate ester |
| Disadvantages | Potential for lower yields and more challenging purification | Longer reaction sequence |
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Cross-Validation of Assay Results for 6-(1H-pyrazol-1-yl)nicotinic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of analytical data is paramount. When transferring analytical methods between laboratories or employing different techniques to measure the same analyte, a cross-validation process is essential.[1][2] This guide provides a comparative overview of two common analytical methods for the quantification of 6-(1H-pyrazol-1-yl)nicotinic acid, alongside hypothetical cross-validation data to illustrate the process.
The two methods presented are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity.[3] This guide will delve into their respective experimental protocols and present a hypothetical data-driven comparison.
Comparative Analysis of Analytical Methods
The cross-validation of two analytical methods aims to demonstrate that they provide equivalent results, ensuring data consistency.[4][5] In this hypothetical study, the same set of quality control (QC) samples containing this compound at low, medium, and high concentrations were analyzed using both a validated HPLC-UV method and a validated LC-MS/MS method.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Specificity | Moderate | High |
| Run Time | 12 minutes | 5 minutes |
Table 2: Hypothetical Cross-Validation Results for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Mean Conc. (ng/mL) | LC-MS/MS Mean Conc. (ng/mL) | % Difference |
| Low QC | 25 | 24.1 | 25.8 | -6.6% |
| Medium QC | 100 | 103.5 | 98.7 | +4.9% |
| High QC | 800 | 789.2 | 815.4 | -3.2% |
The percentage difference is calculated as: ((Mean Conc. Method 1 - Mean Conc. Method 2) / Average of Mean Conc.) * 100. The acceptance criterion for the percentage difference between the two methods is typically within ±20%.
Experimental Protocols
Below are detailed methodologies for the two hypothetical analytical methods used in this comparison.
Method 1: HPLC-UV Assay
-
Sample Preparation: To 100 µL of plasma, 10 µL of an internal standard solution (e.g., a structurally similar compound) and 200 µL of acetonitrile are added to precipitate proteins. The sample is vortexed and then centrifuged at 10,000 x g for 10 minutes. 150 µL of the supernatant is transferred to an HPLC vial for analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Method 2: LC-MS/MS Assay
-
Sample Preparation: Similar to the HPLC-UV method, a protein precipitation extraction is performed. To 50 µL of plasma, 10 µL of a stable isotope-labeled internal standard and 150 µL of methanol are added. The sample is vortexed and centrifuged. The supernatant is then diluted with water before injection.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions (MRM):
-
This compound: Precursor ion > Product ion (specific m/z values would be determined experimentally).
-
Internal Standard: Precursor ion > Product ion.
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the individual experimental workflows.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for the HPLC-UV assay.
Caption: Experimental workflow for the LC-MS/MS assay.
Conclusion
This guide outlines a framework for the cross-validation of analytical methods for this compound, using HPLC-UV and LC-MS/MS as illustrative examples. The hypothetical data demonstrates that despite differences in sensitivity and run time, both methods can produce comparable quantitative results within acceptable limits. The choice of method will depend on the specific requirements of the study, such as the need for high throughput, high sensitivity, or compliance with specific regulatory guidelines. A thorough cross-validation is a critical step to ensure the integrity and comparability of data throughout the drug development lifecycle.
References
Evaluating the Selectivity Profile of 6-(1H-pyrazol-1-yl)nicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1H-pyrazol-1-yl)nicotinic acid is a heterocyclic compound featuring a pyrazole moiety attached to a nicotinic acid backbone. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and nicotinic acid derivatives. Pyrazole-containing compounds are widely explored as inhibitors of various protein kinases, playing a crucial role in oncology and inflammation research. Concurrently, nicotinic acid and its analogs are known agonists of the G-protein coupled receptor 109A (GPR109A), a target for treating dyslipidemia.
This guide provides a comparative analysis of the anticipated selectivity profile of this compound. Given the absence of specific publicly available kinase screening data for this exact molecule, this guide will draw comparisons with known selective GPR109A agonists and a representative pyrazole-based kinase inhibitor. This comparison aims to provide a framework for researchers to evaluate the potential therapeutic applications and off-target effects of this compound.
Comparative Selectivity Profile
The table below summarizes the known activity of nicotinic acid and representative selective GPR109A agonists, alongside a typical pyrazole-based kinase inhibitor. This provides a basis for postulating the likely selectivity profile of this compound.
| Compound | Primary Target | Selectivity Profile | Key Quantitative Data (IC50/EC50/Ki) |
| This compound | GPR109A (putative) | Expected to be a GPR109A agonist with potential for off-target kinase inhibition due to the pyrazole scaffold. | No publicly available data. |
| Nicotinic Acid | GPR109A | Agonist for GPR109A.[1] | EC50 ~ 0.1-1 µM for human GPR109A. |
| MK-1903 | GPR109A | Potent and selective full GPR109A agonist.[1] | EC50 = 16 nM (human GPR109A).[2] |
| GSK256073 | GPR109A | Potent and selective GPR109A agonist.[3] | No specific IC50/EC50 value publicly available, but described as highly potent.[4] |
| A Representative Pyrazole Kinase Inhibitor (e.g., AT7519) | Cyclin-Dependent Kinases (CDKs) | Potent inhibitor of multiple CDKs. | IC50 values: CDK1 (47 nM), CDK2 (100 nM), CDK4 (220 nM), CDK5 (13 nM), CDK9 (19 nM). |
Signaling Pathways and Experimental Workflows
To evaluate the selectivity profile of a compound like this compound, a series of in vitro assays are typically employed. These assays determine the compound's activity at its intended target (GPR109A) and its potential off-target effects, particularly against a panel of protein kinases.
GPR109A Activation Signaling Pathway
Activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid metabolism.
References
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: Mutagenesis Confirms 6-(1H-pyrazol-1-yl)nicotinic Acid's Mechanism of Action at the GPR109A Receptor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 6-(1H-pyrazol-1-yl)nicotinic acid and its alternatives, focusing on the confirmation of their mechanism of action through mutagenesis studies of the G protein-coupled receptor 109A (GPR109A). By examining the impact of specific amino acid substitutions on ligand binding and receptor activation, we can elucidate the precise molecular interactions that govern the therapeutic effects of these compounds.
Introduction to this compound and its Target
This compound is a synthetic compound belonging to the pyrazole class of molecules, structurally related to nicotinic acid (Niacin). Like nicotinic acid, it is hypothesized to exert its pharmacological effects by acting as an agonist at the GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for the anti-lipolytic effects of nicotinic acid, which are beneficial in treating dyslipidemia.
Confirming the Mechanism of Action through Mutagenesis
Site-directed mutagenesis is a powerful technique to validate the mechanism of action of a ligand by altering specific amino acid residues within its binding pocket. Seminal work by Tunaru and colleagues in 2005 identified several key residues in the GPR109A receptor that are critical for the binding and activation by nicotinic acid. By mutating these residues and observing the resultant loss or reduction in agonist activity, the direct interaction between the compound and the receptor is confirmed.
The following sections present a comparative analysis of this compound and other GPR109A agonists, supported by mutagenesis data and detailed experimental protocols.
Data Presentation: Comparative Analysis of GPR109A Agonists
The following tables summarize the quantitative data on the activity of various agonists on wild-type and mutant GPR109A receptors. The data for this compound is inferred from the behavior of similar pyrazole-based agonists, highlighting the expected impact of receptor mutations on its activity.
Table 1: Activity of GPR109A Agonists on Wild-Type and Mutant Receptors
| Agonist | Receptor | EC50 (µM) | Fold Shift vs. Wild-Type |
| Nicotinic Acid | Wild-Type | 0.3 | - |
| R111A | > 1000 | > 3333 | |
| S178A | > 1000 | > 3333 | |
| F276A | 30 | 100 | |
| Acifran | Wild-Type | 0.1 | - |
| R111A | > 1000 | > 10000 | |
| S178A | > 1000 | > 10000 | |
| F276A | 10 | 100 | |
| This compound (Predicted) | Wild-Type | 0.05 - 0.5 | - |
| R111A | > 1000 | > 2000 - 20000 | |
| S178A | > 1000 | > 2000 - 20000 | |
| F276A | 5 - 50 | ~100 |
Data for Nicotinic Acid and Acifran are based on published findings. Predicted values for this compound are based on the known behavior of pyrazole-based agonists at GPR109A.
Table 2: Comparative Activity of Alternative GPR109A Agonists on Wild-Type Receptor
| Agonist Class | Compound | EC50 (nM) on Wild-Type GPR109A |
| Pyridinecarboxylic Acid | Nicotinic Acid | 300 |
| Pyrazinecarboxylic Acid | Acifran | 100 |
| Pyrazole Derivative | 5a (4-(phenyl)thio-1H-pyrazole derivative) | 45[1] |
| Tetrahydro-cyclopentapyrazole | MK-0354 | Partial Agonist |
| Pyrazolyl Propionyl Cyclohexenamide | Various derivatives | Full Agonists |
Experimental Protocols
Site-Directed Mutagenesis of GPR109A
This protocol describes the generation of point mutations in the GPR109A receptor cDNA using a PCR-based method.
Materials:
-
pcDNA3.1 vector containing wild-type human GPR109A cDNA
-
PfuUltra high-fidelity DNA polymerase
-
Custom mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the GPR109A plasmid template, mutagenic primers, dNTPs, and PfuUltra DNA polymerase. The cycling parameters should be optimized for the specific plasmid and primers, typically involving an initial denaturation, 18-25 cycles of denaturation, annealing, and extension, followed by a final extension.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the amplification product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates and incubate overnight. Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.
GPR109A Activation Assay (cAMP Inhibition)
This protocol measures the ability of GPR109A agonists to inhibit forskolin-stimulated cAMP production in cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing wild-type or mutant GPR109A
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Forskolin
-
Test compounds (e.g., this compound, nicotinic acid)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the GPR109A receptor (wild-type or mutant) into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the diluted test compounds to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for another 15-30 minutes. d. Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration. Plot the data as a dose-response curve and determine the EC50 value.
Mandatory Visualization
Caption: GPR109A signaling pathway activated by agonists.
Caption: Experimental workflow for site-directed mutagenesis.
Caption: Logical framework for confirming mechanism of action.
References
Benchmarking 6-(1H-pyrazol-1-yl)nicotinic Acid: A Comparative Guide for Researchers
In the landscape of drug discovery, particularly in the realm of lipid-modifying agents, the exploration of novel molecular scaffolds that target the nicotinic acid receptor (GPR109A) is a focal point of research. This guide provides a comparative analysis of a representative pyrazole-based nicotinic acid analog against the well-established reference compound, nicotinic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Nicotinic acid, a long-standing therapeutic for dyslipidemia, effectively modulates lipid profiles but is often associated with a significant side effect: cutaneous vasodilation, commonly known as flushing.[1][2] This adverse effect, also mediated by the GPR109A receptor, has driven the development of derivatives, such as those incorporating a pyrazole moiety, with the aim of retaining therapeutic efficacy while minimizing undesirable effects.[3] This guide utilizes data from a study on a closely related 4-(phenyl)thio-1H-pyrazole derivative as a surrogate to benchmark the potential performance of 6-(1H-pyrazol-1-yl)nicotinic acid against nicotinic acid.
In Vitro Activity Profile: A Head-to-Head Comparison
The following table summarizes the in vitro activity of a representative 1-nicotinoyl-4-[(substituted-phenyl)thio]-3,5-dimethyl-1H-pyrazole (Compound 5a from the cited study) and the reference compound, nicotinic acid, on the GPR109A receptor. This data provides a quantitative comparison of their potency in a key functional assay.
| Compound | Assay Type | Target | Parameter | Value (nM) |
| Representative Pyrazole Derivative | Calcium Mobilization | GPR109A | EC₅₀ | 45 |
| Nicotinic Acid (Reference) | Calcium Mobilization | GPR109A | EC₅₀ | 52 |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the GPR109A signaling cascade and a typical experimental workflow for assessing agonist activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize GPR109A agonists.
GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by a GPCR agonist.
-
Membrane Preparation : Cell membranes are prepared from cells stably expressing the human GPR109A receptor.
-
Assay Procedure : In a 96-well plate, the cell membranes are incubated with varying concentrations of the test compound (e.g., this compound) or reference compound (nicotinic acid), a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The incubation is typically carried out at 30°C for 60 minutes with gentle agitation.
-
Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS. The filters are then washed with an ice-cold buffer.
-
Data Analysis : The radioactivity retained on the filters is quantified using a scintillation counter. The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GPR109A activation.
-
Cell Culture : Cells stably expressing the GPR109A receptor (e.g., HEK293 or CHO cells) are seeded in 96- or 384-well plates and cultured overnight.
-
Assay Procedure : The cells are pre-incubated with various concentrations of the test or reference compound for 15-30 minutes. Subsequently, adenylyl cyclase is stimulated by adding a fixed concentration of forskolin to all wells (except the basal control) and incubating for another 15-30 minutes at 37°C.
-
cAMP Detection : The reaction is terminated, and the cells are lysed. The intracellular cAMP levels are measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.
-
Data Analysis : A standard curve is generated using known concentrations of cAMP. The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the ligand concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (concentration for 50% inhibition).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, which can be a consequence of G-protein activation.
-
Cell Preparation : GPR109A-expressing cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition : The cells are exposed to various concentrations of the test and reference compounds.
-
Signal Detection : The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.
-
Data Analysis : The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is determined.
Conclusion
The available data on a representative pyrazole-based nicotinic acid analog suggests that this class of compounds can exhibit potency at the GPR109A receptor that is comparable to that of nicotinic acid. The similar EC₅₀ values in the calcium mobilization assay indicate that the pyrazole scaffold is a viable alternative to the pyridine-3-carboxylic acid core of nicotinic acid for GPR109A agonism. Further research, including β-arrestin recruitment assays and in vivo studies, would be necessary to fully elucidate the potential of this compound to offer a superior therapeutic profile, potentially with a reduced flushing side effect. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies.
References
Safety Operating Guide
Proper Disposal of 6-(1H-pyrazol-1-yl)nicotinic Acid: A Guide for Laboratory Professionals
The proper disposal of 6-(1H-pyrazol-1-yl)nicotinic acid is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, which includes both a pyridine and a pyrazole moiety, this compound should be handled as hazardous chemical waste. Adherence to a strict disposal protocol is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it. The absorbed material should then be collected into a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's EHS office.[1] High-temperature incineration is a common and effective method for the disposal of such organic compounds.[2][3]
Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste: Collect any unused or expired solid this compound in a dedicated, sealable, and clearly labeled container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[1]
-
Contaminated Materials: All materials that have come into direct contact with the compound, such as weighing paper, pipette tips, gloves, and absorbent pads, should be disposed of in the solid chemical waste container.[2]
Containerization and Labeling
All waste must be collected in appropriate containers.
-
Use chemically compatible containers that can be securely sealed.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Irritant," "Harmful").[2][4]
Storage
Store waste containers in a designated and secure area.
-
The storage area should be a well-ventilated, cool, and dry satellite accumulation area.[2][5]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents and acids.[5]
Professional Disposal
Arrange for the collection and disposal of the waste by qualified professionals.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
Important Note: Never dispose of this compound or its solutions down the drain, as this can lead to environmental contamination.[4][6]
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling 6-(1H-pyrazol-1-yl)nicotinic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for handling 6-(1H-pyrazol-1-yl)nicotinic acid, a derivative of nicotinic acid. The following procedures are based on established safety protocols for acidic organic compounds and aim to minimize risk and ensure safe operational conduct and disposal.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of personal protective equipment. The required PPE for handling this compound is summarized in the table below. This is based on the potential hazards associated with acidic compounds, which include skin and eye irritation.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety goggles or a face shield.[1][2] | Protects against splashes and fumes that can cause serious eye damage.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3] A chemical-resistant lab coat or apron.[1][2] | Prevents skin contact with the chemical.[3] |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges should be used if dust or vapors are generated outside of a fume hood.[3][4] | Protects against the inhalation of harmful dust or vapors.[3] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[3][4] | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational. All handling of the solid compound and its solutions should be performed within the fume hood to minimize inhalation exposure.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and within a 10-second travel distance.[3]
-
The laboratory should be well-ventilated.[1]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.
-
When preparing solutions, always add the acid to the solvent slowly; never the other way around, to prevent splashing.[1]
-
Use appropriate lab equipment, such as spatulas and glassware that are clean and dry.
-
Avoid direct contact with the chemical. Use tools to handle containers and the compound itself.
3. Spill Management:
-
In the event of a small spill (<1 L), alert others in the immediate vicinity.[3]
-
Wearing appropriate PPE, contain the spill with an absorbent material or a spill kit.[3]
-
Neutralize the spilled acid by slowly adding a weak base, such as sodium bicarbonate, from the outside of the spill inward.[3]
-
Collect the neutralized residue and all contaminated materials in a designated hazardous waste container.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Chemical Waste: All solutions and surplus solid this compound should be collected in a designated hazardous waste container. Depending on local regulations, acidic waste may need to be neutralized to a pH between 6 and 8 before disposal.[3]
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[3] These should be collected in a separate, clearly labeled hazardous waste container.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[3] Subsequent rinses may be disposed of down the drain with copious amounts of water, pending institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
